Ecopipam Hydrochloride
説明
Structure
2D Structure
3D Structure of Parent
特性
CAS番号 |
190133-94-9 |
|---|---|
分子式 |
C19H21Cl2NO |
分子量 |
350.3 g/mol |
IUPAC名 |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride |
InChI |
InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 |
InChIキー |
APFMVAHRFWBCDG-JUOYHRLASA-N |
異性体SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl |
正規SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl |
他のCAS番号 |
190133-94-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Pharmacodynamics of Selective D1/D5 Antagonists
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pharmacodynamics of selective antagonists for the D1-like dopamine (B1211576) receptors (D1 and D5). It covers their mechanism of action, the pharmacological profiles of key compounds, and detailed experimental protocols for their characterization.
Introduction to D1-like Receptors
The dopamine receptor family, a class of G protein-coupled receptors (GPCRs), is fundamental to neurotransmission in the central nervous system. These receptors are categorized into two main subfamilies: D1-like (comprising D1 and D5) and D2-like (D2, D3, D4).[1][2][3] D1-like receptors are the most abundant dopamine receptor subtypes in the central nervous system.[4] They are canonically coupled to the Gαs/olf G-protein, and their activation stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4][5]
This signaling cascade is crucial for regulating neuronal excitability, synaptic plasticity, and gene expression, thereby influencing critical brain functions such as motor control, learning and memory, and reward processing.[4][6] Consequently, antagonists that selectively block D1 and D5 receptors are valuable research tools and hold therapeutic potential for various neuropsychiatric disorders, including schizophrenia, substance use disorders, and Tourette syndrome.[7][8][9]
Mechanism of Action and Signaling Pathways
Selective D1/D5 antagonists act as competitive inhibitors at the dopamine binding site on the receptor.[10] By occupying this site, they prevent the endogenous ligand, dopamine, from binding and activating the receptor, thereby blocking the downstream signaling cascade.[9][10] This blockade inhibits the production of cAMP and the activation of PKA, ultimately preventing the physiological effects mediated by D1-like receptor stimulation.
The canonical signaling pathway for D1/D5 receptors and the mechanism of antagonist action are illustrated below.
Pharmacological Profiles of Key D1/D5 Antagonists
Several benzazepine compounds have been pivotal in the study of D1-like receptors. The most extensively characterized include SCH23390, Ecopipam (SCH39166), and SKF-83566. Their pharmacological data are summarized below.
The binding affinity (Ki), a measure of a ligand's potency for a receptor, is a critical parameter. Lower Ki values indicate higher binding affinity. The data highlight the high affinity of these compounds for D1 and D5 receptors and their selectivity over D2-like and other receptors.
| Compound | D1 | D5 | D2 | 5-HT2A | 5-HT2C | Reference(s) |
| SCH23390 | 0.2 | 0.3 | 880 | 30 | High Affinity | [8][11][12] |
| Ecopipam (SCH39166) | 1.2 - 3.6 | 2.0 | >1000 | >300 | - | [13][14] |
| SKF-83566 | ~0.56 | - | 2000 (KB) | 11 | - | [15][16] |
Note: A dash (-) indicates data not commonly reported in cited literature. KB is an antagonist dissociation constant functionally determined.
Functional assays measure the biological response to a ligand. For antagonists, this is often the concentration required to inhibit 50% of an agonist's effect (IC50). In vivo studies reveal the compound's effects in a whole organism.
| Compound | In Vitro Functional Activity | Key In Vivo Effects | Reference(s) |
| SCH23390 | Blocks dopamine-stimulated adenylate cyclase. | Decreases locomotor activity; can abolish chemically-induced seizures in rodents. | [6][8][14][17] |
| Ecopipam (SCH39166) | Blocks dopamine-stimulated adenylate cyclase (Ki = 9.1 nM). | Antagonizes apomorphine-induced stereotypy; lacks catalepsy and prolactin elevation seen with D2 antagonists. | [13][14] |
| SKF-83566 | Inhibits adenylyl cyclase 2 (AC2). | Blocks nicotine-induced enhancement of synaptic potentiation. Confounding activity as a dopamine transporter (DAT) inhibitor (IC50 = 5.7 µM). | [15][16][18][19] |
A critical consideration for SKF-83566 is its potent inhibition of the dopamine transporter (DAT), which can confound the interpretation of results intended to be solely due to D1/D5 receptor blockade.[18][19] Similarly, SCH23390's affinity for serotonin (B10506) receptors necessitates careful experimental design to isolate D1/D5-mediated effects.[8] Ecopipam demonstrates a cleaner profile with high selectivity over D2 and 5-HT2 receptors, which may contribute to its reduced liability for extrapyramidal side effects.[7][14]
Key Experimental Protocols
Standardized in vitro assays are essential for characterizing the affinity and functional activity of novel D1/D5 antagonists.
This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.[20]
-
Objective: To determine the binding affinity (Ki) of a test compound for D1/D5 receptors.
-
Materials:
-
Receptor Source: Homogenized cell membranes from tissue rich in D1/D5 receptors (e.g., rat striatum) or from cell lines expressing the recombinant human receptors (e.g., HEK293).[20][21]
-
Radioligand: A high-affinity D1/D5 radioligand, such as [³H]SCH23390.[20]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions.[20]
-
Test Compound: Unlabeled antagonist at a range of concentrations.
-
Apparatus: Glass fiber filters, vacuum filtration manifold, liquid scintillation counter.[20]
-
-
Methodology:
-
Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand (e.g., [³H]SCH23390) and increasing concentrations of the unlabeled test compound.
-
Control Groups: Total binding is measured without any competing ligand. Non-specific binding is determined in the presence of a saturating concentration of a known D1 antagonist (e.g., 1 µM unlabeled SCH23390).[20]
-
Termination: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[20]
-
Washing: Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]
-
This assay measures a compound's ability to antagonize agonist-induced production of the second messenger cAMP.
-
Objective: To determine the functional potency (IC50) of an antagonist in blocking D1/D5 receptor signaling.
-
Materials:
-
Cell Line: A cell line stably expressing the human D1 or D5 receptor (e.g., HEK293, CHO).[20][22]
-
Agonist: A D1/D5 receptor agonist, such as dopamine.
-
Antagonist: The test compound.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.[20]
-
cAMP Assay Kit: A kit to measure intracellular cAMP levels, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[22]
-
-
Methodology:
-
Cell Plating: Cells are seeded into multi-well plates and cultured to the desired confluency.
-
Pre-incubation: Cells are pre-incubated with a PDE inhibitor.[20]
-
Antagonist Treatment: Cells are then treated with varying concentrations of the antagonist test compound for a defined period.
-
Agonist Stimulation: Cells are stimulated with a fixed concentration of an agonist (typically at its EC80, the concentration that gives 80% of the maximal response) for a specified time (e.g., 30 minutes).[22]
-
Cell Lysis: The stimulation is stopped, and cells are lysed to release intracellular contents.[20]
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured according to the assay kit manufacturer's protocol (e.g., by measuring the HTRF ratio).[22]
-
Analysis: The data are plotted as cAMP level versus log concentration of the antagonist. A non-linear regression analysis is used to determine the IC50 value, representing the concentration of antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
-
Conclusion and Future Directions
Selective D1/D5 antagonists are indispensable tools for dissecting the role of D1-like receptor signaling in health and disease. Their primary pharmacodynamic action is the competitive blockade of dopamine's effect at the receptor, leading to an inhibition of the Gs-adenylyl cyclase-cAMP pathway. Pharmacological data reveal compounds like SCH23390 and Ecopipam possess high affinity and selectivity for D1/D5 receptors over the D2 subtype, a crucial feature for avoiding adverse effects associated with D2 blockade.
However, challenges remain. The lack of antagonists with significant selectivity between D1 and D5 receptors has made it difficult to assign specific physiological roles to each subtype using pharmacological methods alone.[2] Furthermore, off-target activities, such as SKF-83566's inhibition of DAT, must be carefully considered when interpreting experimental results. Future drug development efforts will likely focus on creating compounds with improved D1/D5 selectivity or biased ligands that selectively modulate specific downstream signaling pathways, offering the potential for more refined therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct roles of D1 and D5 dopamine receptors in motor activity and striatal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecopipam - Wikipedia [en.wikipedia.org]
- 8. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are D5 receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. What are D1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Distinct Roles of D1 and D5 Dopamine Receptors in Motor Activity and Striatal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
Ecopipam Hydrochloride: A Deep Dive into Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (B1671091) Hydrochloride (SCH 39166) is a first-in-class selective antagonist of the dopamine (B1211576) D1/D5 receptor family.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides an in-depth overview of the preclinical research that has elucidated the pharmacological profile and potential therapeutic utility of ecopipam. By selectively targeting the D1/D5 receptors, ecopipam represents a novel mechanism of action distinct from traditional dopamine D2 receptor antagonists, offering the potential for improved side-effect profiles, particularly concerning metabolic and extrapyramidal symptoms.[1][2][3][4][5][6][7][8][9][10][11][12][13] This document will detail the quantitative data from in vitro and in vivo preclinical studies, provide comprehensive experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.
Core Data Presentation
In Vitro Receptor Binding Affinity
The selectivity of ecopipam for the D1/D5 receptor subtypes over other dopamine receptors and serotonin (B10506) receptors is a key feature of its pharmacological profile. The following table summarizes the inhibitor constant (Ki) values, which represent the concentration of ecopipam required to inhibit 50% of radioligand binding to the target receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| Dopamine D1 | Human | [³H]SCH 23390 | 1.2 | [1] |
| Dopamine D1 | Rat | [³H]SCH 23390 | 1.9 | [1] |
| Dopamine D2 | Human | [³H]Spiperone | 1240 | [1] |
| Dopamine D2 | Rat | [³H]Spiperone | 514 | [1] |
| Dopamine D4 | Human | [³H]Spiperone | 5520 | [1] |
| Dopamine D5 | Human | [³H]SCH 23390 | High Affinity | [1] |
| 5-HT2 | Rat | [³H]Ketanserin | >300 | [1] |
In Vivo Behavioral Effects
Preclinical in vivo studies have been crucial in characterizing the functional consequences of D1/D5 receptor antagonism by ecopipam. The following table summarizes key findings from behavioral assays in rodents.
| Behavioral Assay | Animal Model | Ecopipam (SCH 39166) Dose | Key Finding | Reference |
| Conditioned Avoidance Responding | Rat | 10 mg/kg, p.o. (Minimal Effective Dose) | Inhibition of conditioned avoidance response | [1] |
| Conditioned Avoidance Responding | Squirrel Monkey | 1.78 mg/kg, p.o. (Minimal Effective Dose) | Inhibition of conditioned avoidance response | [1] |
| Apomorphine-Induced Stereotypy | Rat | 10 mg/kg, p.o. (Minimal Effective Dose) | Antagonism of apomorphine-induced stereotyped behaviors | [1] |
| Catalepsy Test | Rat | Up to 10 times the minimal effective dose in conditioned avoidance | No induction of catalepsy | [1] |
| Tic-like Behaviors | D1CT-7 Transgenic Mouse | 1 mg/kg, s.c. (as SCH23390) | Reduction of tic-like behaviors | [2] |
| Prepulse Inhibition (PPI) | D1CT-7 Transgenic Mouse | 1 mg/kg, s.c. (as SCH23390) | Restoration of prepulse inhibition deficits | [2] |
Signaling Pathways and Experimental Workflows
Dopamine D1/D5 Receptor Signaling Pathway and Ecopipam's Mechanism of Action
Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) that, upon binding with dopamine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including motor control, reward, and cognition. Ecopipam acts as a competitive antagonist at these receptors, blocking the binding of dopamine and thereby inhibiting the downstream signaling pathway.
References
- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D1CT‐7 mouse model of Tourette syndrome displays sensorimotor gating deficits in response to spatial confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Chemogenetic Inhibition of D1 or D2 Receptor-Containing Neurons of the Substantia Nigra and Striatum in Mice With Tourette Syndrome [frontiersin.org]
- 4. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo binding of SCH 39166: a D-1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral fragmentation in the D1CT‐7 mouse model of Tourette's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing the Complexity of Tourette's Syndrome through the Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the dopamine D1 receptor antagonist SCH 39166 on the ingestive behaviour of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiation of apomorphine-induced stereotyped behaviour by acute treatment with dopamine depleting agents: a potential role for an increased stimulation of D1 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Ecopipam Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam Hydrochloride (SCH 39166) is a selective antagonist of the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors). This technical guide provides an in-depth overview of the in vitro pharmacological profile of Ecopipam, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound for various neurological and psychiatric disorders.
Introduction
Ecopipam is a benzonaphthazepine derivative that has demonstrated high affinity and selectivity for dopamine D1 and D5 receptors.[1][2] Unlike typical antipsychotics that primarily target D2 receptors, Ecopipam's distinct mechanism of action offers a potential for therapeutic efficacy with a reduced risk of extrapyramidal side effects.[1] This document outlines the key in vitro studies that characterize the pharmacological properties of this compound.
Mechanism of Action
Ecopipam functions as a competitive antagonist at D1 and D5 dopamine receptors.[1][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase.[1] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA) and initiates a downstream signaling cascade. By binding to D1/D5 receptors without activating them, Ecopipam blocks the binding of dopamine and thereby inhibits the subsequent production of cAMP.[1][2]
Quantitative Pharmacological Data
The in vitro activity of Ecopipam has been quantified through various binding and functional assays. The following tables summarize the key quantitative data, demonstrating its high affinity and selectivity for D1-like receptors.
Table 1: Receptor Binding Affinity of Ecopipam (SCH 39166)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Dopamine D1 | [³H]SCH 23390 | - | 3.6 | [1][2] |
| Dopamine D1 | - | - | 1.2 | [4][5] |
| Dopamine D5 | - | - | 2.0 | [4][5] |
| Dopamine D2 | [³H]spiperone | - | > 1000 | [1][2] |
| Dopamine D2 | - | - | 980 | [4] |
| Dopamine D4 | - | - | 5520 | [4] |
| Serotonin (5-HT) | [³H]ketanserin | - | > 300 | [1][2] |
| Serotonin (5-HT) | - | - | 80 | [4] |
| α2a Adrenergic | - | - | 731 | [4] |
Table 2: Functional Antagonism of Ecopipam (SCH 39166)
| Assay | Agonist | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dopamine-Stimulated Adenylyl Cyclase | Dopamine | - | 9.1 | - | [1][2] |
| Dopamine-Stimulated Adenylyl Cyclase | Dopamine | Cells expressing D1 receptors | - | 2.3 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe representative protocols for key experiments used to characterize Ecopipam.
Radioligand Binding Assay
This assay measures the affinity of a test compound (Ecopipam) for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitor constant (Kᵢ) of Ecopipam for dopamine and other receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the target receptor (e.g., human D1, D2, D5 receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]SCH 23390 for D1 receptors, [³H]spiperone for D2 receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Ecopipam. Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific control).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the Ecopipam concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
This assay determines the ability of Ecopipam to inhibit the functional response of a receptor to an agonist, in this case, the production of cAMP.
Objective: To determine the functional potency (IC₅₀ or Kᵢ) of Ecopipam in blocking D1 receptor-mediated cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Agonist: Dopamine or a selective D1 agonist.
-
Test Compound: this compound.
-
Stimulation Buffer: A physiological buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or fluorescence-based biosensor).
Procedure:
-
Cell Plating: Seed the D1 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of Ecopipam in stimulation buffer for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC₅₀ or EC₈₀ concentration) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the Ecopipam concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of Ecopipam that inhibits 50% of the maximal dopamine-stimulated cAMP response. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation for antagonists.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.
Caption: Dopamine D1 Receptor Signaling Pathway and Ecopipam's Antagonistic Action.
Caption: Experimental Workflow for In Vitro Characterization of Ecopipam.
Conclusion
The in vitro characterization of this compound confirms its profile as a potent and selective antagonist of the dopamine D1 and D5 receptors. Its high affinity for these receptors, coupled with its demonstrated ability to block dopamine-stimulated adenylyl cyclase activity, provides a solid foundation for its investigation in clinical settings. The detailed experimental protocols and workflows presented in this guide offer a framework for the continued study and development of Ecopipam and other selective D1-like receptor antagonists.
References
- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 6. Buy Ecopipam (EVT-267039) | 112108-01-7 [evitachem.com]
Ecopipam Hydrochloride: A Comprehensive Technical Guide on its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecopipam (B1671091) Hydrochloride, a selective antagonist of the D1 and D5 dopamine (B1211576) receptors, is an investigational drug with potential therapeutic applications in various neurological and psychiatric disorders. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of robust and effective pharmaceutical formulations. This technical guide provides an in-depth overview of the solubility and stability profile of Ecopipam Hydrochloride, including quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound (SCH 39166) is a benzonaphthazepine derivative that acts as a potent and selective antagonist of dopamine D1 and D5 receptors.[1] Unlike many typical and atypical antipsychotics that primarily target D2 receptors, Ecopipam's distinct mechanism of action offers a promising alternative for treating conditions such as Tourette syndrome, stuttering, and other central nervous system disorders.[2][3][4] The development of a successful drug product hinges on a comprehensive characterization of the active pharmaceutical ingredient's (API) physicochemical properties. This guide focuses on two critical attributes of this compound: its solubility in various solvent systems and its stability under different environmental conditions.
Solubility Profile
The solubility of an API is a crucial determinant of its bioavailability and is a key consideration in formulation development. The following tables summarize the available quantitative solubility data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~285.49 mM) | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can affect solubility.[5][6] |
| Water | 0.0236 mg/mL (Predicted) | ALOGPS prediction suggests low aqueous solubility.[7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.14 mM) | Clear solution; suitable for in vivo administration.[5][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.14 mM) | Clear solution; suitable for in vivo administration.[5][6] |
Experimental Protocol: Solubility Determination
Thermodynamic (Shake-Flask) Solubility Method
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, phosphate (B84403) buffers of various pH, ethanol, methanol, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Filtration device (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Profile
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[8][9][10][11]
Table 2: Storage Stability of this compound
| Form | Storage Condition | Duration | Stability |
| Solid (Powder) | -20°C | 3 years | Stable |
| Solid (Powder) | 4°C | 2 years | Stable |
| In Solvent | -80°C | 6 months | Stable |
| In Solvent | -20°C | 1 month | Stable |
| Coated Pellets in Capsules | 25°C / 60% Relative Humidity | 12 weeks | Stable dissolution profile observed.[12] |
Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Stability-Indicating HPLC Method Development
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of the parent drug from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound)
-
Injection Volume: 10 µL
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method.[13][14][15]
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a specified period.
-
Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
For each condition, a control sample (unstressed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active ingredient.[16]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively antagonizing the D1 and D5 dopamine receptors.[2][17][18] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal activity. By blocking these receptors, Ecopipam inhibits this signaling cascade.
Conclusion
This technical guide provides a consolidated overview of the current knowledge regarding the solubility and stability of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and formulation scientists involved in the development of this promising therapeutic agent. Further studies to fully characterize the solubility in a wider range of pharmaceutically relevant solvents and to identify and characterize all potential degradation products under various stress conditions are recommended to support the development of stable and bioavailable dosage forms.
References
- 1. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpagetoday.com [medpagetoday.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ecopipam HCl (SCH-39166) | dopamine D1/D5 receptor antagonist | 190133-94-9 | InvivoChem [invivochem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Official web site : ICH [ich.org]
- 11. snscourseware.org [snscourseware.org]
- 12. WO2014012063A1 - Pharmaceutical dosage forms comprising ecopipam free base or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 13. ijrpp.com [ijrpp.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. sgs.com [sgs.com]
- 17. Dopamine D1 Receptor Antagonists - Pipeline Insight, 2025 [researchandmarkets.com]
- 18. researchgate.net [researchgate.net]
The Benzazepine Core: A Journey from Serendipity to Targeted Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzazepine scaffold, a seven-membered heterocyclic ring fused to a benzene (B151609) ring, represents a privileged structure in medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents targeting a range of physiological pathways. This technical guide provides a comprehensive overview of the history, discovery, and development of benzazepine derivatives. It delves into the synthetic methodologies for different benzazepine classes, presents quantitative structure-activity relationship (SAR) data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzazepine core.
A Historical Overview: From a Shadow of Benzodiazepines to a Distinct Therapeutic Class
The story of benzazepines is intrinsically linked to that of their close chemical cousins, the benzodiazepines. The serendipitous discovery of chlordiazepoxide (Librium) in 1955 by Dr. Leo Sternbach at Hoffmann-La Roche, and its subsequent market launch in 1960, marked a new era in the treatment of anxiety and sleep disorders.[1][2][3] This was followed by the introduction of the blockbuster drug diazepam (Valium) in 1963.[1][3]
While the initial focus was heavily on the 1,4- and 1,5-benzodiazepine core, the broader family of seven-membered heterocyclic compounds containing a benzene ring, including the benzazepines, began to attract independent interest. The key distinction lies in the number of nitrogen atoms in the seven-membered ring; benzodiazepines contain two, while benzazepines contain one.
The exploration of the benzazepine scaffold itself does not have a single "discovery" moment akin to Sternbach's discovery of benzodiazepines. Instead, its emergence as a therapeutically important core has been a gradual process, driven by the synthesis and biological evaluation of various derivatives. Key milestones in the development of benzazepine-based drugs include:
-
Dopamine (B1211576) D1 Receptor Agonists: The development of compounds like Fenoldopam, a selective dopamine D1 receptor partial agonist, highlighted the potential of the benzazepine scaffold in cardiovascular medicine for the treatment of hypertension.
-
Serotonin 5-HT2C Receptor Agonists: The discovery and development of Lorcaserin as a selective 5-HT2C receptor agonist for the treatment of obesity showcased the versatility of the benzazepine core in targeting central nervous system receptors.[4][5]
-
Vasopressin V2 Receptor Antagonists: The creation of Tolvaptan, a selective vasopressin V2 receptor antagonist, demonstrated the utility of benzazepine derivatives in treating hyponatremia.
These examples, among others, have solidified the benzazepine ring system as a crucial pharmacophore in modern drug discovery, with ongoing research exploring its potential in a wide range of therapeutic areas.
Classification and Synthesis of Benzazepine Derivatives
Benzazepine derivatives are classified based on the position of the nitrogen atom in the seven-membered ring, leading to 1-benzazepines, 2-benzazepines, and 3-benzazepines. Each class has distinct synthetic routes and structure-activity relationships.
1-Benzazepine Derivatives
Synthesis:
A notable method for the synthesis of 1-benzazepines involves a copper-catalyzed oxidative C(sp³)–H/C(sp²)–H cross-coupling reaction. This atom- and step-economical approach allows for the direct formation of the seven-membered ring from two inert C-H bonds.[6] Another approach involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids.[7]
2-Benzazepine Derivatives
Synthesis:
A common and effective method for the synthesis of 2-benzazepines is through an intramolecular Friedel-Crafts reaction of substituted cinnamylamides.[8][9][10][11] This method offers a rapid route to a variety of 2-benzazepine derivatives.
3-Benzazepine Derivatives
Synthesis:
The synthesis of chiral tetrahydro-3-benzazepine motifs can be achieved with high efficiency and enantioselectivity through the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates.[12][13]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize key quantitative data for representative benzazepine derivatives, highlighting their potency and selectivity for their respective targets.
Table 1: Dopamine D1 Receptor Ligands
| Compound | R1 | R2 | R3 | R4 | D1R Ki (nM) | D5R Ki (nM) | D2R Ki (nM) |
| 14a | Me | H | OH | H | >10000 | >10000 | >10000 |
| 15a | H | H | OH | H | 165.7 ± 5.6 | 139.7 ± 4.9 | >10000 |
| 14b | Me | Me | OH | H | >10000 | >10000 | >10000 |
| 15b | H | Me | OH | H | 215.3 ± 6.8 | 218.4 ± 7.2 | >10000 |
| 15d | H | H | OH | OMe | 166.8 ± 6.1 | 145.2 ± 5.8 | >10000 |
| Data adapted from Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines.[14] |
Table 2: Serotonin 5-HT2C Receptor Agonists
| Compound | R | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) |
| 6 | H | 13 | 480 | 1800 |
| 7d (Lorcaserin) | Me | 13 | 150 | 830 |
| Data adapted from Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin).[4] |
Table 3: Vasopressin V2 Receptor Antagonists
| Compound | R | V2R Ki (nM) | V1aR Ki (nM) |
| Tolvaptan | - | 1.0 | 200 |
| 13i | H | 1.8 | 1.5 |
| 13j | Me | 0.8 | 1.2 |
| 13k | Et | 1.2 | 2.5 |
| Data adapted from Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists.[5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis and evaluation of benzazepine derivatives.
Synthesis of 1,5-Benzodiazepine Derivatives
General Procedure:
A mixture of o-phenylenediamine (B120857) (OPDA) (1 mmol, 108.1 mg), a ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (B52724) (4 mL) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.[15]
Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling
General Procedure:
To a flask equipped with a magnetic stirrer, add the starting azetidine-2-carboxamide (B111606) (1.0 mmol), CuI (0.4 mmol, 76 mg), N,N-dimethylglycine (DMG) (0.8 mmol, 112 mg), Cs₂CO₃ (2 mmol, 650 mg), and anhydrous 1,4-dioxane (B91453) (34 mL) under an argon atmosphere. The reaction mixture is stirred at reflux for approximately 3 hours until the starting material is consumed (monitored by TLC). After cooling, ethyl acetate (B1210297) (100 mL) is added to dilute the mixture, which is then filtered. The solvent is removed in vacuo, and the residue is purified by flash column chromatography.[10]
Dopamine D1 Receptor Binding Assay
Protocol:
This assay is performed using a radioligand filter binding method.[16]
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM CaCl₂, 5 mM MgCl₂, 5 mM EDTA, 5 mM KCl.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4.
-
Radioligand: [³H]-SCH 23390.
-
Procedure:
-
Membrane preparations from cells stably expressing the human dopamine D1 receptor are diluted in assay buffer.
-
In a 96-well plate, incubate the diluted membranes with the radioligand and varying concentrations of the test compound (for competition binding) or buffer (for saturation binding). Non-specific binding is determined in the presence of a high concentration of a known D1 antagonist (e.g., (+)-Butaclamol).
-
Incubate for 60 minutes at 27 °C.
-
Terminate the reaction by rapid filtration over GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine Ki values.[17]
-
Serotonin 5-HT2C Receptor Functional Assay (Calcium Flux)
Protocol:
This assay measures the increase in intracellular calcium upon receptor activation.[18][19][20]
-
Cell Line: A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO-K1).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Add varying concentrations of the test agonist to the wells.
-
Measure the fluorescence intensity over time using a plate reader equipped for fluorescence measurement (e.g., FLIPR or FDSS).
-
Analyze the data to determine EC50 values.[21]
-
Vasopressin V2 Receptor Functional Assay (cAMP Accumulation)
Protocol:
This assay measures the accumulation of cyclic AMP (cAMP) following receptor activation.[22][23][24]
-
Cell Line: A cell line stably expressing the human vasopressin V2 receptor.
-
cAMP Assay Kit: A commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test antagonist followed by a fixed, sub-maximal concentration of a known V2 receptor agonist (e.g., arginine vasopressin).
-
Incubate for a specified time at 37 °C.
-
Lyse the cells and measure the cAMP levels according to the assay kit manufacturer's protocol.
-
Analyze the data to determine IC50 values.
-
Signaling Pathways of Benzazepine Derivatives
The therapeutic effects of benzazepine derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of distinct intracellular signaling cascades.
Dopamine D1 Receptor Agonists
Benzazepine derivatives that act as dopamine D1 receptor agonists can activate at least two major signaling pathways: the canonical Gs/olf-adenylyl cyclase pathway and the Gq/11-phospholipase C pathway.[9][15]
Serotonin 5-HT2C Receptor Agonists
Benzazepine-based 5-HT2C receptor agonists primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent downstream events.[8][25][26]
Vasopressin V2 Receptor Antagonists
Benzazepine derivatives acting as vasopressin V2 receptor antagonists block the action of vasopressin, thereby inhibiting the cAMP-mediated signaling cascade that leads to water reabsorption in the kidneys.[27][28][29]
Conclusion
The benzazepine core has proven to be a remarkably versatile scaffold in drug discovery, leading to the development of important therapeutic agents with diverse mechanisms of action. From the early explorations in the shadow of benzodiazepine (B76468) chemistry to the rational design of highly selective receptor modulators, the journey of benzazepine derivatives highlights the power of medicinal chemistry in addressing a wide range of medical needs. The synthetic strategies, quantitative SAR data, and detailed experimental protocols presented in this guide are intended to empower researchers to further explore the vast potential of this privileged structure and to develop the next generation of innovative benzazepine-based therapeutics.
References
- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Benzodiazepine Story (1983) | Leo Henryk Sternbach | 111 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel and facile synthesis of 1-benzazepines via copper-catalyzed oxidative C(sp3)–H/C(sp2)–H cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concise synthesis of 2-benzazepine derivatives and their biological activity. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. innoprot.com [innoprot.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. innoprot.com [innoprot.com]
- 23. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Discovery and SAR of new benzazepines as potent and selective 5-HT(2C) receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Ecopipam Hydrochloride in Murine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Ecopipam Hydrochloride (also known as SCH-39166) in mouse models, based on available preclinical research. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies involving this selective dopamine (B1211576) D1 and D5 receptor antagonist.
Mechanism of Action
Ecopipam acts as a selective antagonist of dopamine D1 and D5 receptors.[1][2] It exhibits significantly lower affinity for D2-like or 5-HT2 receptors.[1] This selectivity is thought to contribute to a reduced risk of extrapyramidal side effects often associated with D2 receptor antagonists.[3][4] By blocking D1/D5 receptors, Ecopipam modulates dopaminergic pathways that are crucial for movement, reward, and cognition.[5][6] This mechanism of action is the basis for its investigation in treating conditions like Tourette syndrome, where dopamine dysregulation is implicated.[5][7]
Quantitative Dosing Data
The following tables summarize the reported dosages of this compound (SCH-39166) used in mouse and rat studies. These data can guide dose selection for various experimental paradigms.
Table 1: Dosing of this compound in Mice
| Mouse Model/Strain | Route of Administration | Dose Range (mg/kg) | Experimental Context/Effect |
| MPS-IIIA Mice | Intraperitoneal (i.p.) | 0.015 - 0.03 | Acute treatment to establish an effective dose for studying autistic-like behaviors.[2] |
| Not Specified | Not Specified | Lower doses | Inhibition of apomorphine-induced climbing.[3][4] |
| Transgenic "ticcy" mouse | Not Specified | Not Specified | A D1 receptor antagonist (SCH23390) decreased repetitive movements.[7] |
Table 2: Dosing of this compound in Rats
| Rat Model/Strain | Route of Administration | Dose Range (mg/kg) | Experimental Context/Effect |
| Long-Evans Rats | Subcutaneous (s.c.) | 0.003 - 0.3 | To eliminate the potentiating effects of nicotine (B1678760) induction.[4] |
| Alcohol-preferring Sardinian Rats | Subcutaneous (s.c.) | 0.1 - 5 | To evaluate effects on ethanol (B145695), food, and water intake. 1 mg/kg inhibited ethanol intake.[8] |
| Sprague Dawley Rats | Oral (p.o.) | 10 | Antagonism of apomorphine-induced stereotypy.[3][4] |
| Not Specified | Subcutaneous (s.c.) | 0.016 | ED50 for in vivo inhibition of [125I]SCH 38840 binding to D-1 receptors in the striatum.[9] |
| Juvenile Crl:CD(SD) Sprague Dawley Rats | Oral (gavage) | 6, 36, 216 | To characterize effects on growth and development.[10] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to mice.
Protocol 1: Intraperitoneal (i.p.) Administration
This protocol is based on doses used in MPS-IIIA mice and general guidelines for i.p. injections.[2][11][12]
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)[11]
-
Analytical balance
-
70% ethanol for disinfection
Procedure:
-
Drug Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.03 mg/kg) and the number and weight of the mice.
-
Prepare a stock solution or individual doses in sterile saline. For example, to dose a 25g mouse at 0.03 mg/kg, you would need 0.00075 mg. It is practical to prepare a stock solution (e.g., 0.1 mg/mL) and inject a volume of 0.075 mL.
-
Ensure the powder is completely dissolved. Use a vortex mixer and, if necessary, a brief sonication. The final solution should be clear and free of particulates.
-
All solutions for injection must be sterile.[11]
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift forward, reducing the risk of puncturing them.[12]
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
The injection site should be in the lower right or left abdominal quadrant to avoid the cecum, bladder, and other vital organs.[11][12]
-
Insert a 25-27 gauge needle with the bevel facing up at a 30-40° angle.[11]
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the calculated volume smoothly. The maximum recommended volume for an i.p. injection in mice is typically < 10 ml/kg.[11]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
-
Protocol 2: Subcutaneous (s.c.) Administration
This protocol is adapted from rat studies and general guidelines for s.c. injections in mice.[4][8][13]
Materials:
-
Same as for i.p. administration.
Procedure:
-
Drug Preparation:
-
Follow the same procedure as for i.p. administration to prepare the Ecopipam solution.
-
-
Animal Restraint:
-
Gently scruff the loose skin over the shoulders/neck.
-
-
Injection:
-
Lift the scruffed skin to create a "tent."
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Inject the desired volume into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
To minimize discomfort, the injected fluid should be at body temperature.[13] For repeated injections, it is advisable to vary the injection site.[13]
-
Protocol 3: Oral Gavage (p.o.) Administration
While specific mouse oral gavage protocols for Ecopipam were not found in the search results, this general protocol can be adapted. This method requires proper training to avoid injury to the animal.
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Sterile, flexible plastic feeding tubes or stainless steel gavage needles (20-22 gauge for adult mice)
-
Sterile syringes
Procedure:
-
Drug Preparation:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
-
Animal Restraint:
-
Securely restrain the mouse by scruffing the neck to prevent head movement. The body should be held in a vertical position.
-
-
Gavage:
-
Measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the mouth, to one side of the midline, and advance it along the esophagus.[14] The needle should pass with minimal resistance. If resistance is met, the needle may be in the trachea; withdraw immediately and restart.[14]
-
Once the needle is in the stomach, administer the solution slowly to prevent reflux.[14]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the lungs.[14]
-
Visualizations
Dopamine D1/D5 Receptor Antagonism by Ecopipam
Caption: Ecopipam blocks dopamine from binding to D1/D5 receptors.
Experimental Workflow: Ecopipam Administration in a Mouse Behavioral Study
Caption: A typical workflow for an in vivo mouse study with Ecopipam.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. emalexbiosciences.com [emalexbiosciences.com]
- 7. publications.aap.org [publications.aap.org]
- 8. Effects of the dopamine D1 receptor antagonist SCH 39166 on the ingestive behaviour of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo binding of SCH 39166: a D-1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Ecopipam Hydrochloride in Tourette's Syndrome Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam is a first-in-class selective dopamine (B1211576) D1 receptor antagonist currently under investigation for the treatment of Tourette's syndrome (TS). Unlike currently approved medications for TS which primarily target the D2 dopamine receptor, Ecopipam offers a novel mechanism of action.[1][2] Preclinical research in animal models of Tourette's syndrome is crucial for elucidating the therapeutic potential and underlying mechanisms of Ecopipam. These models aim to replicate the hallmark symptoms of TS, including tic-like behaviors and sensorimotor gating deficits. This document provides a summary of the available preclinical data and detailed protocols for the application of Ecopipam Hydrochloride in relevant animal models.
Mechanism of Action
Ecopipam selectively blocks dopamine D1 and D5 receptors, with little to no affinity for D2-like or serotonin (B10506) 5-HT2 receptors.[1] The prevailing hypothesis for its efficacy in Tourette's syndrome is the "D1 receptor super-sensitivity" theory, which posits that hypersensitive D1 receptors may underlie the repetitive and compulsive behaviors characteristic of the disorder.[1][3][4][5] By antagonizing these receptors, Ecopipam is thought to normalize dopamine signaling in the corticostriatal-thalamo-cortical (CSTC) circuits, which are implicated in the pathophysiology of TS.
Dopamine D1 Receptor Signaling Pathway in the Striatum
The diagram below illustrates the canonical signaling pathway of the dopamine D1 receptor in striatal neurons. Ecopipam, as a D1 antagonist, blocks the initiation of this cascade.
Animal Models of Tourette's Syndrome
Several animal models have been developed to study the pathophysiology of TS and to screen potential therapeutics. The most relevant models for testing D1 receptor antagonists include genetic models and pharmacologically-induced models.
-
D1CT-7 Mouse Model: This transgenic mouse model expresses a cholera toxin subunit A1 (CTA1) transgene under the control of the dopamine D1 receptor promoter, leading to a constitutively active Gs-alpha subunit in D1-receptor-expressing neurons. These mice exhibit spontaneous tic-like head and body twitches, as well as deficits in sensorimotor gating, which are key features of TS.[6][7]
-
3,3'-Iminodipropionitrile (IDPN)-Induced Model: Systemic administration of the neurotoxin IDPN in rodents induces a behavioral syndrome characterized by persistent stereotypies, including head-shaking, circling, and hyperactivity. This model is widely used due to its reliability in producing tic-like behaviors.[8]
Quantitative Data on the Effects of D1 Receptor Antagonism
While specific dose-response data for Ecopipam in these models is limited in publicly available literature, studies using the selective D1 receptor antagonist SCH23390 in the D1CT-7 mouse model provide valuable insights into the potential effects of Ecopipam. Furthermore, a study in cholinergic interneuron-depleted (CIN-d) mice, another model exhibiting TS-like behaviors, provides direct evidence for Ecopipam's efficacy.
Table 1: Effects of D1 Receptor Antagonists on Tic-like Behaviors and Prepulse Inhibition (PPI) in Mouse Models of Tourette's Syndrome
| Animal Model | Treatment | Dose (mg/kg) | Route | Behavioral Assay | Outcome |
| CIN-d Mice (spatially confined) | Ecopipam | 0.1 | IP | Grooming Duration | Reversal of stress-induced increase in grooming |
| CIN-d Mice (spatially confined) | Ecopipam | 0.2 | IP | Grooming Duration | Reversal of stress-induced increase in grooming |
| CIN-d Mice (spatially confined) | Ecopipam | 0.1 | IP | Digging Duration | Reversal of stress-induced increase in digging |
| CIN-d Mice (spatially confined) | Ecopipam | 0.2 | IP | Digging Duration | Reversal of stress-induced increase in digging |
| CIN-d Mice (spatially confined) | Ecopipam | 0.1 | IP | Head Jerks | Reversal of stress-induced increase in head jerks |
| CIN-d Mice (spatially confined) | Ecopipam | 0.2 | IP | Head Jerks | Reversal of stress-induced increase in head jerks |
| CIN-d Mice (spatially confined) | Ecopipam | 0.1 | IP | Eye Blinks | Reversal of stress-induced increase in eye blinks |
| CIN-d Mice (spatially confined) | Ecopipam | 0.2 | IP | Eye Blinks | Reversal of stress-induced increase in eye blinks |
| CIN-d Mice (spatially confined) | Ecopipam | 0.1 | IP | Prepulse Inhibition (PPI) | Rescue of stress-induced PPI deficits |
| CIN-d Mice (spatially confined) | Ecopipam | 0.2 | IP | Prepulse Inhibition (PPI) | Rescue of stress-induced PPI deficits |
Source: Adapted from a study on CIN-d mice.[9]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in animal models of Tourette's syndrome.
Protocol 1: Induction of Tourette's Syndrome-like Phenotype
A. IDPN-Induced Model in Rats
-
Animals: Male Sprague-Dawley rats (180-220 g) are individually housed and acclimatized for at least one week before the experiment.
-
IDPN Solution Preparation: Dissolve 3,3'-Iminodipropionitrile (IDPN) in sterile 0.9% saline to a final concentration for a 150 mg/kg dosage.
-
Induction: Administer IDPN (150 mg/kg) via intraperitoneal (IP) injection once daily for 7 consecutive days. Control animals receive an equivalent volume of 0.9% saline.
-
Phenotype Confirmation: Following the 7-day induction period, observe the rats for the presence of characteristic stereotypies such as head-shaking, circling, and excessive grooming. Behavioral scoring (see Protocol 3) should be performed to confirm the successful induction of the TS-like phenotype before commencing drug treatment studies.
Protocol 2: this compound Administration
A. Oral Gavage in Rodents
-
Formulation: Prepare a suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC Na) in sterile water.
-
Dosage Calculation: Calculate the required volume for each animal based on its body weight and the desired dose.
-
Restraint: Properly restrain the mouse or rat to ensure its head and body are in a straight line, facilitating the passage of the gavage needle.[10][11][12][13][14]
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth and guide it over the tongue into the esophagus. Do not force the needle.[10][11][12][13][14]
-
Administration: Slowly administer the Ecopipam suspension.
-
Withdrawal and Monitoring: Carefully remove the gavage needle and monitor the animal for a few minutes to ensure there are no adverse effects such as respiratory distress.[10][11][12][13][14]
Protocol 3: Quantification of Stereotyped Behaviors
-
Apparatus: Place the animal in a clean, standard observation cage.
-
Habituation: Allow the animal to habituate to the cage for a predetermined period (e.g., 10-30 minutes) before observation.
-
Observation Period: Observe and score the animal's behavior for a set duration (e.g., 30 minutes).
-
Scoring: A trained observer, blind to the experimental groups, should score the presence and frequency of specific stereotyped behaviors. A common scoring system is provided below.[2][3][8][15][16]
Table 2: Stereotypy Scoring Scale for Rodents
| Score | Behavior | Description |
| 0 | Inactive | Lying down, no movement. |
| 1 | Normal | Normal exploratory behavior, moving around the cage. |
| 2 | Hyperactive | Rapid, continuous movement around the cage. |
| 3 | Slow, repetitive movements | Stereotyped movements of the head, limbs, or sniffing. |
| 4 | Fast, repetitive movements | Intense sniffing, head-bobbing, or gnawing in a localized area. |
| 5 | Continuous, intense stereotypy | Continuous gnawing, licking, or biting of the cage or self, with brief periods of locomotion. |
| 6 | Dyskinetic-like movements | Repetitive jerky movements of the limbs or trunk, loss of balance. |
Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect whole-body startle.
-
Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms).
-
Prepulse-plus-pulse trials: The strong pulse is preceded by a weaker, non-startling prepulse (e.g., 75-85 dB, 20 ms) with a specific inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Conclusion
This compound, as a selective D1 receptor antagonist, holds promise as a novel therapeutic for Tourette's syndrome. The animal models and protocols described herein provide a framework for researchers to further investigate its efficacy and mechanism of action. Rigorous preclinical evaluation using standardized models and quantitative behavioral assessments is essential to advance our understanding of Ecopipam's potential and to guide its clinical development for the treatment of Tourette's syndrome.
References
- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D1CT‐7 mouse model of Tourette syndrome displays sensorimotor gating deficits in response to spatial confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecopipam Provides Clinically Meaningful Reduction in Tic Severity for Children With Tourette Syndrome - - Practical Neurology [practicalneurology.com]
- 6. publications.aap.org [publications.aap.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.fsu.edu [research.fsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. boa.unimib.it [boa.unimib.it]
Preparing Ecopipam Hydrochloride Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam Hydrochloride (SCH 39166) is a potent and selective antagonist of the dopamine (B1211576) D1/D5 receptors.[1] It is a valuable tool for in vitro studies investigating dopaminergic signaling pathways and their roles in various physiological and pathological processes. Ecopipam has been explored for its therapeutic potential in conditions such as Tourette syndrome, schizophrenia, and obesity.[1] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and use of this compound in cell-based assays.
Data Presentation
While specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound in various cell lines are not extensively reported in publicly available literature, the following table summarizes its binding affinity for dopamine receptors. Researchers should determine the optimal concentration for their specific cell line and assay through dose-response experiments.
| Parameter | Receptor | Value | Species | Source |
| Ki | Dopamine D1 | 1.2 nM | Human | [1] |
| Ki | Dopamine D5 | 2.0 nM | Human | [1] |
| Ki | Dopamine D2 | 0.98 µM | Human | [1] |
| Ki | Dopamine D4 | 5.52 µM | Human | [1] |
| Ki | 5-HT2A | 0.08 µM | Human | [1] |
| Ki | α2a | 0.73 µM | Human | [1] |
| ED50 (in vivo binding) | Dopamine D1 | 0.016 mg/kg | Rat | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol for Preparation of a 10 mM Stock Solution
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube to achieve a 10 mM stock solution. The molecular weight of this compound is 350.28 g/mol .
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution, dissolve 3.50 mg of this compound in 1 mL of DMSO.
-
-
Vortexing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Preparing Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile complete cell culture medium to the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Application to Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to the experimental design.
Mandatory Visualizations
References
Ecopipam Hydrochloride: Clinical Trial Design and Endpoints for Neurological Disorders
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Ecopipam (B1671091) Hydrochloride is a first-in-class, selective dopamine (B1211576) D1/D5 receptor antagonist under investigation for the treatment of various central nervous system (CNS) disorders.[1] Its unique mechanism of action, which differentiates it from typical antipsychotics that primarily target D2 receptors, has prompted extensive clinical evaluation, particularly in Tourette Syndrome (TS) and childhood-onset fluency disorder (stuttering).[1][2] D1 receptor super-sensitivity is hypothesized to be a potential mechanism underlying the repetitive and compulsive behaviors characteristic of Tourette Syndrome.[3][4] This document provides a detailed overview of the clinical trial designs, endpoints, and experimental protocols for key studies of ecopipam, intended to serve as a resource for researchers, scientists, and drug development professionals.
Mechanism of Action: D1/D5 Receptor Antagonism
Ecopipam selectively blocks the actions of the neurotransmitter dopamine at the D1 and D5 receptors.[3] These receptors are G-protein coupled receptors that, upon stimulation by dopamine, primarily activate the Gs/olf G-protein, leading to a cascade of downstream signaling events. The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-32 inhibits protein phosphatase-1, leading to a state that favors the phosphorylated form of many proteins, thereby modulating neuronal excitability and gene expression.
Dopamine D1 receptor signaling can also occur through other pathways, including coupling to Gq to activate phospholipase C (PLC) and through Gβγ subunits to activate Src family kinases. By antagonizing the D1/D5 receptors, ecopipam is thought to normalize the hyperactivity of these dopaminergic pathways, which is implicated in the pathophysiology of disorders like Tourette Syndrome.
Caption: Ecopipam blocks dopamine's effect at the D1 receptor, inhibiting downstream signaling.
Clinical Trials in Tourette Syndrome
Ecopipam has undergone extensive clinical investigation for the treatment of Tourette Syndrome in pediatric and adult populations. Key studies include a Phase 2b trial (NCT04007991) and a pivotal Phase 3 trial (D1AMOND Study; NCT05615220).
Phase 3 D1AMOND Study (NCT05615220)
This multicenter, double-blind, placebo-controlled, randomized withdrawal study was designed to evaluate the maintenance of efficacy, safety, and tolerability of ecopipam in children, adolescents, and adults with Tourette's Disorder.
Caption: Workflow of the Phase 3 D1AMOND randomized withdrawal study.
1. Patient Population:
-
Inclusion Criteria: Individuals aged 6 years and older with a diagnosis of Tourette's Disorder, a Yale Global Tic Severity Scale-Revised (YGTSS-R) Total Tic Score of ≥20, and weighing at least 18 kg.[5]
-
Exclusion Criteria: Previous exposure to ecopipam, certain mood or psychiatric disorders (e.g., dementia, bipolar disorder, schizophrenia), unstable medical conditions, risk of suicide, pregnancy or lactation, and recent behavioral therapy.[5]
2. Treatment Regimen:
-
Open-Label Phase: All eligible subjects received ecopipam. This phase consisted of a 4-week titration period to a target dose of 2 mg/kg/day, followed by an 8-week maintenance period at the target dose.[6]
-
Randomized Withdrawal Phase: Subjects who showed a clinically meaningful reduction in tics during the open-label phase were randomized in a 1:1 ratio to either continue receiving ecopipam at their established dose or switch to a matching placebo for 12 weeks.[3][6]
3. Endpoints:
-
Primary Efficacy Endpoint: Time to relapse in pediatric subjects during the double-blind withdrawal period. Relapse was defined as a significant worsening of tics.
-
Secondary Efficacy Endpoint: Time to relapse in the combined pediatric and adult population.[3][7]
-
Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.
| Endpoint | Ecopipam Group | Placebo Group | p-value | Hazard Ratio (95% CI) |
| Primary: Relapse Rate (Pediatric) | 41.9% | 68.1% | 0.0084 | 0.5 (0.3-0.8) |
| Secondary: Relapse Rate (Pediatric & Adult) | 41.2% | 67.9% | 0.0050 | 0.5 (0.3-0.8) |
Table 1: Efficacy Results from the Phase 3 D1AMOND Study[3][7][8][9][10]
| Adverse Event | Frequency in Ecopipam Group |
| Somnolence | 10.2% |
| Insomnia | 7.4% |
| Anxiety | 6.0% |
| Fatigue | 5.6% |
| Headache | 5.1% |
Table 2: Common Adverse Events in the Phase 3 D1AMOND Study[3][7][10]
Phase 2b Study (NCT04007991)
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of ecopipam in children and adolescents with Tourette Syndrome.[8][11]
1. Patient Population:
-
Inclusion Criteria: Patients aged ≥6 to <18 years with a baseline Yale Global Tic Severity Score (YGTSS) Total Tic Score of ≥20.[12]
-
Exclusion Criteria: Similar to the Phase 3 study.
2. Treatment Regimen:
-
Subjects were randomized 1:1 to receive either ecopipam (target dose of 2 mg/kg/day) or a matching placebo for 12 weeks.[5] The treatment period included a 4-week titration phase followed by an 8-week maintenance phase.[5]
3. Endpoints:
-
Primary Efficacy Endpoint: Mean change from baseline in the YGTSS Total Tic Score at 12 weeks.[2][12]
-
Secondary Efficacy Endpoint: Change in the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).[5][12]
-
Safety Assessments: Monitoring of adverse events, including a focus on potential metabolic and movement disorder side effects.
| Endpoint | Ecopipam vs. Placebo | p-value |
| Primary: Mean Change in YGTSS-TTS | Least squares mean difference of -3.44 (95% CI: -6.09 to -0.79) | 0.01 |
| Secondary: Improvement in CGI-TS-S | Greater improvement in the ecopipam group | 0.03 |
Table 3: Efficacy Results from the Phase 2b Study[12]
| Adverse Event | Frequency in Ecopipam Group |
| Headache | 15.8% |
| Insomnia | 14.5% |
| Fatigue | 7.9% |
| Somnolence | 7.9% |
Table 4: Common Adverse Events in the Phase 2b Study[2][12]
Clinical Trials in Stuttering (Childhood-Onset Fluency Disorder)
Ecopipam has also been investigated for the treatment of stuttering in adults. The "Speak Freely" study (NCT04492956) was a Phase 2 exploratory trial.
Phase 2 "Speak Freely" Study (NCT04492956)
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study in adult subjects with childhood-onset fluency disorder.[13][14]
Caption: Workflow of the Phase 2 "Speak Freely" study for stuttering.
1. Patient Population:
-
Inclusion Criteria: Adults 18 years or older who meet DSM-5 criteria for childhood-onset fluency disorder, with a history of stuttering for ≥2 years, and weighing ≥45 kg.[13][14]
-
Exclusion Criteria: Stuttering related to a known neurological cause, initiation of new behavioral therapies for stuttering within 10 weeks prior to baseline, unstable medical illness, and a lifetime history of a major depressive episode.[13][14]
2. Treatment Regimen:
-
Eligible subjects were randomized 1:1 to receive either a target steady-state dose of ecopipam HCl of approximately 2 mg/kg/day or a matching placebo for a 12-week treatment period.[13] This period consisted of a 4-week titration phase followed by an 8-week maintenance phase.[13]
3. Endpoints:
-
Primary and Secondary Endpoints: While specific quantitative results from this trial are not widely publicly available, endpoints likely included assessments of speech fluency, stuttering severity, and overall clinical improvement. An earlier open-label pilot study showed positive results in increased speech fluency, faster reading completion, and shortened duration of stuttering events.[15]
-
Safety Assessments: Monitoring of adverse events throughout the study.
Quantitative data from the "Speak Freely" study (NCT04492956) are not yet fully published. An earlier open-label pilot study in adults who stutter showed that a majority of participants demonstrated improvement in their stuttering and the medication was well-tolerated.[15]
Conclusion
Clinical trials of ecopipam hydrochloride have demonstrated a statistically significant and clinically meaningful benefit in reducing tics in patients with Tourette Syndrome, with a generally well-tolerated safety profile. The unique D1/D5 receptor antagonist mechanism of action offers a novel approach to treating this and other neurological disorders. The randomized withdrawal design of the Phase 3 D1AMOND study provides robust evidence for the maintenance of efficacy of ecopipam. Further results from the Phase 2 study in adults who stutter are anticipated to clarify the potential of ecopipam in this indication. The detailed protocols and data presented herein provide a comprehensive resource for the scientific and drug development community.
References
- 1. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. Ecopipam Provides Clinically Meaningful Reduction in Tic Severity for Children With Tourette Syndrome - - Practical Neurology [practicalneurology.com]
- 6. Emalex seeks FDA nod for Tourette therapy post-Phase III success [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
- 8. emalexbiosciences.com [emalexbiosciences.com]
- 9. Emalex eyes FDA approval for Tourette syndrome therapy after Phase III success [clinicaltrialsarena.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Emalex Biosciences Announces Completion of Patient Enrollment in Phase 2b Clinical Trial Evaluating Ecopipam (EBS-101) for Pediatric Patients with Tourette Syndrome [prnewswire.com]
- 12. publications.aap.org [publications.aap.org]
- 13. Effects of Ecopipam or Placebo in Adults With Stuttering (Speak Freely) | Clinical Research Trial Listing [centerwatch.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Ecopipam reduces stuttering symptoms in proof-of-concept trial | UCR News | UC Riverside [news.ucr.edu]
Application Notes and Protocols for Ecopipam Hydrochloride in Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (B1671091) Hydrochloride (formerly known as SCH-39166) is a first-in-class benzazepine derivative that acts as a selective antagonist for the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1][2] Its high affinity and selectivity for D1/D5 receptors over D2-like receptors and other neurotransmitter receptors make it a valuable tool for investigating the role of D1-like receptor signaling in various physiological and pathological processes.[3][4] These application notes provide detailed protocols for utilizing Ecopipam Hydrochloride in dopamine receptor binding assays, a fundamental technique for characterizing its pharmacological profile.
Mechanism of Action
Ecopipam selectively blocks the actions of dopamine at the D1 and D5 receptors.[1][5][6] Unlike many traditional dopamine antagonists that target the D2 receptor, Ecopipam's specificity for the D1-like family allows for the targeted investigation of the D1/D5 signaling cascade.[4][5][7] This pathway is primarily coupled to Gαs/olf proteins, which, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade plays a crucial role in regulating neuronal excitability, gene expression, and synaptic plasticity.[8]
Quantitative Data: Binding Affinity of Ecopipam
The binding affinity of Ecopipam for various dopamine receptor subtypes has been determined through in vitro radioligand binding assays. The inhibitor constant (Ki) is a measure of the affinity of a compound for a receptor, with lower values indicating a higher affinity.
| Receptor Subtype | Species | Ki (nM) | Reference |
| Dopamine D1 | Human | 0.9 - 1.2 | [3] |
| Dopamine D1 | Rat | 1.9 | [3][10] |
| Dopamine D2 | Human | 980 - 1240 | [3][10] |
| Dopamine D2 | Rat | 514 | [3] |
| Dopamine D4 | Human | 5520 | [2][3] |
| Dopamine D5 | Human | High Affinity (comparable to D1) | [3] |
Note: Specific Ki values for the D5 receptor are not consistently reported in the literature, but studies confirm high-affinity binding comparable to the D1 receptor.[3]
Experimental Protocols
Radioligand Binding Assay for Dopamine D1/D5 Receptors
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from D1/D5 receptors.
Objective: To quantify the binding affinity of Ecopipam for D1/D5 dopamine receptors.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing human D1 or D5 receptors.
-
Radioligand: [³H]SCH 23390 (a selective D1/D5 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled SCH 23390 or Butaclamol (e.g., 1 µM).[3]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.[3]
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Test Compound: 50 µL of the Ecopipam dilution.
-
Add 50 µL of [³H]SCH 23390 at a concentration close to its dissociation constant (Kd).
-
Add 50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3]
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any residual unbound radioligand.[3]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.
-
Determine IC₅₀: Plot the specific binding as a function of the Ecopipam concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Ecopipam that inhibits 50% of the specific binding).[3]
-
Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value:[3]
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Antagonistic action of Ecopipam on D1/D5 signaling.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the therapeutic class of Ecopipam? [synapse.patsnap.com]
- 5. tourette.org [tourette.org]
- 6. emalexbiosciences.com [emalexbiosciences.com]
- 7. What is Ecopipam used for? [synapse.patsnap.com]
- 8. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecopipam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Studying Locomotor Activity in Rats with Ecopipam Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam Hydrochloride (SCH 39166) is a selective antagonist of the dopamine (B1211576) D1 and D5 receptors.[1] Dopamine D1 receptor signaling plays a crucial role in regulating motor behavior, reward, and motivational states.[1] The study of locomotor activity in rats is a fundamental method to assess the effects of pharmacological agents on the central nervous system. These application notes provide detailed protocols for utilizing this compound to investigate its effects on spontaneous locomotor activity in rats, a key indicator of its potential therapeutic applications and central nervous system effects.
Data Presentation
Table 1: Representative Dose-Response Effect of a D1 Antagonist (SCH 23390) on Spontaneous Locomotor Activity in Rats
| Dose (mg/kg, s.c.) | Total Distance Traveled (cm) (Mean ± SEM) | Vertical Activity (Rearing Frequency) (Mean ± SEM) |
| Vehicle (Saline) | 4500 ± 350 | 60 ± 8 |
| 0.01 | 3800 ± 300 | 52 ± 7 |
| 0.03 | 2500 ± 250 | 35 ± 5 |
| 0.1 | 1200 ± 150 | 15 ± 3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data is representative based on studies of D1 antagonists.[4][5]
Table 2: Time-Course Effect of a Representative D1 Antagonist (0.1 mg/kg, s.c.) on Locomotor Activity
| Time Post-Injection (minutes) | Total Distance Traveled (cm) (Mean ± SEM) |
| 0-15 | 800 ± 100 |
| 15-30 | 250 ± 50 |
| 30-60 | 100 ± 25 |
| 60-90 | 50 ± 15 |
| 90-120 | 25 ± 10 |
Data is representative and illustrates the expected rapid onset and duration of action for a D1 antagonist.
Experimental Protocols
Protocol 1: Open Field Test for Spontaneous Locomotor Activity
This protocol details the procedure for assessing the effect of this compound on the spontaneous locomotor activity of rats in an open field arena.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Adult male Sprague-Dawley rats (250-300g)
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm), made of a non-porous material for easy cleaning.[3]
-
Video tracking software (e.g., Any-maze, EthoVision)
-
Syringes and needles for administration (subcutaneous or intraperitoneal)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation:
-
Bring the rats to the testing room at least 60 minutes before the start of the experiment to allow for acclimatization to the environment.[3]
-
Handle the rats for a few minutes each day for 3-5 days prior to the experiment to reduce stress-induced responses.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentrations.
-
Administer this compound or vehicle to the rats via the chosen route (e.g., subcutaneous injection). The volume of injection should be consistent across all animals (e.g., 1 ml/kg).
-
-
Open Field Test:
-
Place a rat gently in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the rat to explore the arena freely for a predetermined period (e.g., 30-60 minutes).
-
Record the following parameters:
-
Horizontal Activity: Total distance traveled (cm), time spent mobile, and activity in different zones of the arena (center vs. periphery).
-
Vertical Activity: Number of rearing events.
-
-
-
Data Analysis:
-
Analyze the recorded data using the video tracking software.
-
Compare the locomotor activity parameters between the different dose groups of this compound and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
-
Cleaning:
-
After each trial, thoroughly clean the open field arena with 70% ethanol to remove any olfactory cues.
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
References
- 1. Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Dose-dependent effects of differential rearing on amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Best Practices for the Storage and Handling of Ecopipam Hydrochloride
Introduction
Ecopipam Hydrochloride (SCH 39166 hydrochloride) is a potent and selective antagonist of the dopamine (B1211576) D1/D5 receptors, with Ki values of 1.2 nM and 2.0 nM, respectively.[1] It demonstrates over 40-fold selectivity over D2, D4, 5-HT, and α2a receptors.[1] Due to its specific pharmacological profile, this compound is a valuable tool in neuroscience research, particularly in studies related to conditions like Tourette Syndrome, schizophrenia, and obesity.[1][2][3] Proper storage and handling of this compound are critical to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed protocols and best practices for researchers, scientists, and drug development professionals.
Data Summary
Quantitative data regarding the storage, stability, and solubility of this compound are summarized in the tables below for easy reference.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Store in a tightly sealed container, away from moisture.[1] |
| Room Temperature | Short-term | Suitable for shipping durations of less than two weeks.[4] | |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.[1][4] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.[1][4] |
Table 2: Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (285.49 mM) | May require ultrasonic assistance. Use newly opened, hygroscopic DMSO for best results.[1] |
Safety and Handling Protocols
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[4][5] Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided below.
Table 3: Required Personal Protective Equipment
| Body Part | Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile or other suitable material compliant with EN 374. Inspect before each use.[5][6] |
| Eyes | Safety glasses with side shields or goggles | Goggles are recommended when there is a risk of splashing.[4][5][6] |
| Body | Laboratory coat | Long-sleeved and impermeable.[5][6] |
| Respiratory | N95 or N100 respirator | Required when weighing the solid form or when there is a risk of generating airborne powder or aerosols.[5] |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5]
-
Fume Hood: All weighing and reconstitution procedures should be performed in a laboratory fume hood to minimize inhalation exposure.[5]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the laboratory.[4][5]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (preferably a fume hood) is clean and prepared.
-
Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to prevent the generation and inhalation of dust.[5]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing.[5]
-
Post-Handling: After handling, decontaminate all surfaces and equipment used. Wash hands thoroughly with soap and water.[5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[4][5]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Spill and Disposal Procedures
-
Spill Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb the solution with an inert, non-combustible material (e.g., sand, vermiculite).[5] Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[5]
-
Disposal: All disposable materials that have come into contact with this compound should be considered chemical waste.[5] Dispose of all waste in sealed containers in accordance with all applicable federal, state, and local environmental regulations.[4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing: Tare a suitable microcentrifuge tube on an analytical balance within a fume hood.
-
Weighing: Carefully add 3.50 mg of this compound (MW: 350.28 g/mol ) to the tared tube.
-
Solubilization: Add 1 mL of new, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If the solid does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of a Vehicle for In Vivo Administration
This protocol provides an example formulation for animal studies. The final concentration of this compound will depend on the stock solution concentration and the desired final dose.
-
Prepare Co-solvents: Prepare the following sterile solutions:
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Formulation (Example for 1 mL working solution): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the this compound DMSO stock solution (e.g., 25 mg/mL) and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.[1]
-
Administration: The final solution should be administered according to the specific experimental design.
Visualizations
The following diagrams illustrate key workflows and the mechanism of action for this compound.
Caption: General workflow for handling this compound.
Caption: Decision tree for this compound storage.
Caption: Ecopipam's mechanism as a D1/D5 receptor antagonist.
References
Troubleshooting & Optimization
Troubleshooting Ecopipam Hydrochloride experimental variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Ecopipam Hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the dopamine (B1211576) D1 and D5 receptors.[1][2][3] This means it blocks the activity of dopamine at these specific receptor subtypes, which are involved in various neurological processes.[3][4] It has little to no affinity for D2-like or 5-HT2 receptors, making it a targeted research tool.[2]
2. What are the recommended solvents and storage conditions for this compound?
For creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used at concentrations such as 5 mM, 10 mM, or 20 mM.[1][5] For compounds with high aqueous solubility, water can be used directly.[1][5] It is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Storage Recommendations for Stock Solutions:
-
-80°C for up to 6 months
-
-20°C for up to 1 month (in a sealed, moisture-free container)
3. What are some common in vivo formulations for this compound?
For oral administration in animal studies, a common formulation involves suspending the compound in 0.5% carboxymethylcellulose sodium (CMC-Na) in deionized water. For subcutaneous injections, formulations may include a mixture of DMSO and corn oil.[1]
4. What are the known binding affinities (Ki) of this compound for various receptors?
This compound is highly selective for D1 and D5 receptors. The following table summarizes its binding affinities.
| Receptor | Ki (nM) |
| Dopamine D1 Receptor | 1.2 |
| Dopamine D5 Receptor | 2.0 |
| Dopamine D2 Receptor | 980 |
| Dopamine D4 Receptor | 5520 |
| 5-HT Receptor | 80 |
| Alpha-2A Adrenergic Receptor | 730 |
Data sourced from publicly available information.[6]
Troubleshooting Experimental Variability
In Vitro Assay Variability
Problem 1: High variability or poor reproducibility in cell-based assays.
-
Potential Cause: Inconsistent cell culture conditions.
-
Solution: Standardize your cell culture practices. Use cells from a consistent passage number and ensure they are at a similar confluency for each experiment.[7]
-
Potential Cause: Agonist concentration is not optimal.
-
Solution: The concentration of the dopamine agonist used to stimulate the D1/D5 receptors will significantly impact the apparent potency of Ecopipam. It is recommended to use an agonist concentration at or near its EC80 (the concentration that elicits 80% of the maximal response) to provide a sufficient window to observe antagonism.[7]
-
Potential Cause: Instability of reagents.
-
Solution: Prepare fresh agonist and antagonist solutions for each experiment to avoid degradation.
Problem 2: No observable antagonist effect or a very weak effect.
-
Potential Cause: this compound concentration is too low.
-
Solution: If no cytotoxicity is observed, increase the concentration range of Ecopipam in your dose-response curve.[7]
-
Potential Cause: Low receptor expression in the cell line.
-
Solution: Verify that your chosen cell line expresses a sufficient number of functional D1/D5 receptors on the cell surface.
-
Potential Cause: Issues with compound integrity.
-
Solution: Ensure that your this compound is fully dissolved and has not precipitated out of solution.
Problem 3: High cytotoxicity observed in cell-based assays.
-
Potential Cause: The concentration of this compound is too high.
-
Solution:
-
Perform a Cytotoxicity Assay: Before your functional assay, determine the toxicity profile of Ecopipam using a cell viability assay (e.g., MTT, AlamarBlue).
-
Lower the Concentration Range: Based on the cytotoxicity data, adjust the concentration range in your functional assay to stay below the toxic threshold.[7]
-
Reduce Incubation Time: If your assay allows, reduce the incubation time of the cells with Ecopipam.[7]
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to cytotoxicity.[7]
-
In Vivo Study Variability
Problem 1: High variability in behavioral or physiological responses between animals.
-
Potential Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the compound is well-suspended. For injections, ensure the correct volume is administered to the correct site.
-
Potential Cause: Animal-to-animal physiological differences.
-
Solution: Use animals of the same age, sex, and genetic background. Acclimate animals to the experimental conditions before starting the study.
-
Potential Cause: Environmental factors.
-
Solution: Maintain consistent housing conditions, including light-dark cycles, temperature, and noise levels.
Problem 2: Unexpected side effects observed in animal models.
-
Potential Cause: Off-target effects or high dosage.
-
Solution: While Ecopipam is highly selective, at very high concentrations, off-target effects can occur. Review your dosage and consider if it can be lowered while still achieving the desired receptor occupancy. Common side effects noted in clinical trials that may translate to animal models include sedation, insomnia, and anxiety.[8][9][10]
Experimental Protocols & Methodologies
General Protocol for a Competitive Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D1 receptor.
-
Assay Buffer: Use a suitable buffer, such as Tris-HCl, containing appropriate ions.
-
Radioligand: A common radioligand for D1 receptors is [³H]SCH23390.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Non-specific Binding Control: Include wells with a high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH23390) to determine non-specific binding.
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium.
-
Harvesting and Scintillation Counting: Harvest the membranes onto filter mats and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the data to determine the IC50 of Ecopipam, from which the Ki can be calculated using the Cheng-Prusoff equation.
General Protocol for a cAMP Functional Assay
This protocol provides a general workflow for assessing the antagonist activity of Ecopipam on D1 receptor signaling.
-
Cell Culture: Plate cells expressing the D1 receptor in a suitable 96-well plate and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Pre-incubation: Pre-incubate the cells with the different concentrations of Ecopipam.
-
Agonist Stimulation: Add a D1 receptor agonist (e.g., dopamine or SKF-38393) at a concentration that elicits a submaximal response (e.g., EC80).
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the concentration of Ecopipam to generate a dose-response curve and determine the IC50.
Visualizations
Caption: Dopamine D1 receptor signaling and Ecopipam's mechanism of action.
Caption: A typical workflow for in vitro Ecopipam experiments.
References
- 1. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 2. Ecopipam - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What are D1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Ecopipam HCl (SCH-39166) | dopamine D1/D5 receptor antagonist | 190133-94-9 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. emalexbiosciences.com [emalexbiosciences.com]
- 9. emalexbiosciences.com [emalexbiosciences.com]
- 10. emalexbiosciences.com [emalexbiosciences.com]
Technical Support Center: Optimizing Ecopipam Hydrochloride Dosage for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Ecopipam Hydrochloride in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SCH 39166) is a first-in-class selective antagonist of the dopamine (B1211576) D1 and D5 receptors.[1] Unlike many other dopamine antagonists that target the D2 receptor family, Ecopipam's selectivity for the D1-like receptors may offer a different pharmacological profile.[1] Its primary mechanism is the blockade of dopamine signaling through these receptors, which are involved in various neurological processes.
Q2: What are the typical dosage ranges for this compound in preclinical animal models?
A2: The optimal dosage of this compound can vary depending on the animal model, the route of administration, and the specific research question. Based on available preclinical data, the following ranges can be considered as starting points:
-
Rats:
-
Mice:
-
Intraperitoneal (i.p.): Acute doses of 0.015 and 0.03 mg/kg have been used to study effects on autistic-like behaviors.[3]
-
It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q3: What are the appropriate vehicles for administering this compound in preclinical studies?
A3: this compound has specific solubility properties that require careful vehicle selection. A common method for preparing an injectable solution is as follows:
-
Prepare a stock solution in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and mix it with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to reach the final volume.[1]
For oral administration, this compound can be administered via gavage.[2]
Q4: What is the expected pharmacokinetic profile of Ecopipam in preclinical models?
Troubleshooting Guides
Issue 1: High variability in behavioral data between animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the proper technique is used to avoid accidental administration into the lungs. For injections, use a consistent volume and injection site.
-
-
Possible Cause: Individual differences in metabolism and sensitivity.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Ensure that animals are of a similar age and weight.
-
-
Possible Cause: Environmental factors.
-
Solution: Maintain consistent environmental conditions (e.g., lighting, temperature, noise) throughout the experiment. Acclimatize animals to the testing room before behavioral assessments.
-
Issue 2: Unexpected or paradoxical behavioral effects.
-
Possible Cause: Dose is too high, leading to off-target effects or sedation.
-
Solution: Conduct a thorough dose-response study to identify a dose that produces the desired effect without causing confounding behaviors. Observe animals for signs of sedation or motor impairment.
-
-
Possible Cause: Interaction with other experimental variables.
-
Solution: Carefully review all aspects of the experimental protocol, including any other substances administered or environmental manipulations, for potential interactions with Ecopipam.
-
Issue 3: Difficulty dissolving this compound.
-
Possible Cause: Incorrect solvent or procedure.
-
Solution: Follow the recommended vehicle preparation protocol (see FAQ 3). Ensure the DMSO stock solution is fully dissolved before adding other components. Gentle warming and vortexing may aid in dissolution.
-
Data Presentation
Table 1: Summary of Preclinical Dosages for this compound
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Rat (Juvenile) | Oral (gavage) | 6, 36, 216 mg/kg/day | Growth and Development | [2] |
| Rat (Adult) | Subcutaneous (s.c.) | 0.003 - 0.3 mg/kg (single dose) | Behavioral Studies | [1] |
| Mouse | Intraperitoneal (i.p.) | 0.015, 0.03 mg/kg (acute) | Autistic-like Behaviors | [3] |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Rats
This protocol is adapted from general procedures for assessing locomotor activity following the administration of a dopamine antagonist.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with an automated activity monitoring system (e.g., infrared beams).
-
Animals: Male Wistar rats (250-300g). House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Drug Preparation: Prepare this compound solution at the desired concentration using the vehicle described in FAQ 3.
-
Procedure: a. Acclimatize rats to the testing room for at least 60 minutes before the experiment. b. Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection). c. After a predetermined pretreatment time (e.g., 30 minutes), place the rat in the center of the open-field arena. d. Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes). e. After each trial, clean the arena thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of this compound treatment to the vehicle control group.
Protocol 2: Stereotypy Assessment in Mice
This protocol provides a general framework for assessing stereotyped behaviors induced by dopamine agonists and their modulation by antagonists like Ecopipam.
-
Apparatus: Standard mouse cages or observation chambers.
-
Animals: Male C57BL/6 mice. House animals under standard conditions.
-
Drug Preparation:
-
Prepare this compound solution at the desired concentration.
-
Prepare a dopamine agonist solution (e.g., apomorphine (B128758) or amphetamine) at a dose known to induce stereotypy.
-
-
Procedure: a. Acclimatize mice to the observation chambers. b. Administer this compound or vehicle. c. After the appropriate pretreatment time, administer the dopamine agonist. d. Immediately begin observing and scoring stereotyped behaviors for a defined period (e.g., 60 minutes). Behaviors to score may include sniffing, licking, gnawing, and repetitive head movements. A rating scale (e.g., 0-4) can be used to quantify the intensity of these behaviors.
-
Data Analysis: Compare the stereotypy scores between the Ecopipam-treated group and the vehicle-treated group to determine if Ecopipam attenuates the agonist-induced behaviors.
Mandatory Visualizations
Caption: Dopamine D1 receptor signaling pathway and the inhibitory action of Ecopipam.
Caption: General experimental workflow for preclinical studies with this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
Common adverse effects of Ecopipam Hydrochloride in animal studies
Technical Support Center: Ecopipam Hydrochloride
Frequently Asked Questions (FAQs) & Troubleshooting
Question: What are the common adverse effects of this compound observed in animal studies?
Answer:
Following a comprehensive review of publicly available scientific literature and clinical trial data, we have found no specific details regarding the common adverse effects of this compound in animal studies. Preclinical research in animal models is a standard part of the drug development process, and while such studies have been conducted for Ecopipam, the specific adverse events observed in these non-human subjects have not been detailed in the available publications.
The existing literature primarily focuses on the safety and efficacy of Ecopipam in human clinical trials. While this information does not directly address your query about animal studies, we are providing a summary of the findings in humans for your reference, as it may offer some insight into the compound's general safety profile.
Adverse Effects of this compound in Human Clinical Trials
Ecopipam has been investigated in several clinical trials, primarily for the treatment of Tourette Syndrome in pediatric and adult populations. The most frequently reported adverse events are summarized below.
Table 1: Common Adverse Effects of Ecopipam in Human Clinical Trials (Various Studies)
| Adverse Effect | Frequency/Incidence | Study Population |
| Headache | 5.1% - 15.8% | Pediatric and Adult |
| Insomnia | 7.4% - 14.5% | Pediatric and Adult |
| Somnolence (Drowsiness) | 5.8% - 11.1% | Pediatric and Adult |
| Anxiety | 6.0% - 9.7% | Pediatric and Adult |
| Fatigue | 5.6% - 7.9% | Pediatric and Adult |
| Nasopharyngitis | 14.0% | Pediatric |
| Worsening of Tics | 7.9% | Pediatric and Adult |
| Restlessness | Mentioned, but no specific % | General |
| Depression | Mentioned, but no specific % | General |
| Suicidal Ideation | Rare | General |
Note: The reported frequencies of adverse events can vary between different clinical trials due to factors such as study design, duration, and patient population.
Troubleshooting Potential Observations in Preclinical Research
Given the observed adverse effects in humans, researchers conducting animal studies with Ecopipam should be vigilant for analogous behavioral or physiological changes. Here are some potential issues and troubleshooting considerations:
Issue 1: Sedation or Somnolence
-
Observation in Animals: Decreased locomotor activity, prolonged periods of rest, lack of engagement with environmental enrichment.
-
Troubleshooting/Monitoring:
-
Implement a robust activity monitoring system (e.g., beam breaks, video tracking).
-
Carefully observe animals at peak drug concentration times.
-
Consider adjusting the dosing time (e.g., before the dark cycle for nocturnal animals) to minimize disruption of normal activity patterns.
-
Issue 2: Anxiogenic-like Effects
-
Observation in Animals: Increased freezing behavior, avoidance of open areas in behavioral mazes (e.g., elevated plus maze, open field test), increased vocalizations.
-
Troubleshooting/Monitoring:
-
Incorporate standard behavioral assays for anxiety assessment into the study protocol.
-
Monitor for changes in social interaction and grooming behaviors.
-
Ensure a low-stress environment to avoid confounding factors.
-
Issue 3: Sleep Disturbances
-
Observation in Animals: Altered sleep-wake cycles, which can be challenging to observe without specialized equipment.
-
Troubleshooting/Monitoring:
-
If sleep is a critical parameter, consider using electroencephalography (EEG) or video-based sleep monitoring systems.
-
Observe for changes in nesting behavior and overall activity patterns during the animals' typical sleep periods.
-
Visualizations
Dopaminergic Signaling Pathway and Ecopipam's Mechanism of Action
Ecopipam is a selective antagonist of the Dopamine D1 receptor. The following diagram illustrates the simplified signaling pathway and the point of intervention for Ecopipam.
Caption: Ecopipam acts by blocking the D1 receptor on the postsynaptic neuron.
Experimental Workflow for Monitoring Adverse Effects in Animal Studies
This diagram outlines a general workflow for researchers to monitor for potential adverse effects during preclinical studies of a CNS-active compound like Ecopipam.
Caption: A generalized workflow for preclinical safety and tolerability studies.
Addressing Ecopipam Hydrochloride solubility issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility issues encountered with Ecopipam (B1671091) Hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ecopipam Hydrochloride and what is its mechanism of action?
This compound is a selective antagonist of the dopamine (B1211576) D1/D5 receptor.[1][2] Its mechanism of action involves blocking the signaling pathways associated with these receptors. Dopamine D1-like receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4][5] Ecopipam, by antagonizing these receptors, inhibits this cascade.
Q2: What are the primary challenges in dissolving this compound for in vitro studies?
The primary challenge is its pH-dependent solubility. This compound exhibits significantly higher solubility in acidic aqueous solutions compared to neutral or alkaline conditions.[6] This can lead to precipitation when a stock solution is diluted into standard cell culture media, which is typically buffered around pH 7.4.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.[7] It is soluble in DMSO, and a concentrated stock can be prepared for subsequent dilution into aqueous media.[2][8]
Q4: How should I store this compound as a solid and in solution?
As a solid, this compound should be stored in a dry, dark environment.[7] For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) should be at -20°C.[7] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to six months.[2][9]
Troubleshooting Guide: Addressing this compound Precipitation
Problem: My this compound precipitates when I add it to my cell culture medium.
This is a common issue due to the compound's low solubility at the neutral pH of most culture media. Here’s a step-by-step guide to troubleshoot and prevent precipitation.
Step 1: Verify Stock Solution Integrity
-
Visual Inspection: Before use, visually inspect your DMSO stock solution. If you observe any crystals or cloudiness, it may not be fully dissolved.
-
Action: Gently warm the stock solution in a 37°C water bath and sonicate for 5-10 minutes to aid dissolution.[2]
Step 2: Optimize the Dilution Method
-
Problem: Direct addition of a concentrated DMSO stock into the aqueous medium can cause a rapid change in solvent polarity, leading to precipitation.
-
Solution: Employ a serial dilution method. Instead of adding the stock directly to the final volume of media, first dilute the stock into a smaller volume of media while vortexing or gently swirling. Then, add this intermediate dilution to the rest of the media.
Step 3: Consider the Final Concentration and pH
-
Problem: The final concentration of this compound in your experiment may exceed its solubility limit at the media's pH.
-
Solution:
-
Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound.
-
pH Adjustment (with caution): Since this compound is more soluble at a lower pH, slightly acidifying a small volume of your media for the initial dilution step might help. However, be mindful that significant changes in the final media pH can impact cell health. Any pH adjustment should be carefully controlled and its effect on your specific cell line should be validated.
-
Step 4: Utilize Co-solvents for Challenging Applications
-
For certain applications requiring higher concentrations, a co-solvent system may be necessary, particularly for in vivo studies which can be adapted for some in vitro contexts with appropriate controls.
-
Example Formulation: A stock solution can be prepared in a mixture of solvents. For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[2][8] When using such formulations, it is critical to have a vehicle control in your experiments to account for any effects of the co-solvents on the cells.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and pH. The following table summarizes available data.
| Solvent/Aqueous Media | Solubility | Source(s) |
| DMSO | Soluble | [2][7][8] |
| Water (pH 1.46) | 1.28 mg/mL | [6] |
| Water (pH 6.50) | 0.10 mg/mL | [6] |
| Water (pH 6.60) | 0.02 mg/mL | [6] |
| Water (pH 6.83) | 0.02 mg/mL | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | [2][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 350.28 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 3.50 mg.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media from a DMSO Stock
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
In a sterile tube, add a small volume of the pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the DMSO stock solution dropwise.
-
Add this intermediate solution to the final volume of your cell culture medium to achieve the desired final concentration.
-
Gently mix the final solution before adding it to your cells.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway and Ecopipam Antagonism.
Caption: Experimental Workflow for Preparing Ecopipam HCl Solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2014012063A1 - Pharmaceutical dosage forms comprising ecopipam free base or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. Ecopipam HCl (SCH-39166) | dopamine D1/D5 receptor antagonist | 190133-94-9 | InvivoChem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Ecopipam Hydrochloride Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Ecopipam Hydrochloride in solution. The following information is based on established principles of pharmaceutical stability testing. It is crucial to validate these methodologies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound, like many pharmaceutical compounds, is susceptible to degradation through several mechanisms, including:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents, which can be initiated by exposure to air (autoxidation), peroxides, or metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly ultraviolet (UV) radiation.
-
Thermal Degradation: Degradation accelerated by elevated temperatures.
Q2: What are the recommended storage conditions for this compound solutions to ensure stability?
A2: To minimize degradation, stock solutions of this compound should be stored under controlled conditions. While specific stability data is not extensively published, general recommendations for similar compounds suggest the following:
| Storage Condition | Recommendation | Duration |
| Long-Term Storage | Store at -80°C in airtight containers. | Up to 6 months |
| Short-Term Storage | Store at -20°C in airtight containers. | Up to 1 month |
For in-vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes. Solutions should be protected from light and moisture.
Q3: What solvents are suitable for preparing this compound solutions?
A3: The choice of solvent can significantly impact the stability of this compound. For research purposes, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions. For in-vivo studies, a co-solvent system may be necessary to ensure solubility and stability. A typical formulation might involve:
-
Dissolving this compound in DMSO to create a stock solution.
-
Further diluting the stock solution with a vehicle such as a mixture of PEG300, Tween-80, and saline.
It is essential to ensure that any excipients used are compatible with this compound.
Q4: Are there any known incompatibilities for this compound in solution?
A4: this compound is likely incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2] Contact with these substances can lead to rapid degradation. It is also crucial to assess the compatibility of this compound with any other compounds or excipients in your formulation through appropriate studies.
Troubleshooting Guide: Degradation Issues
This guide addresses common problems encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of potency in prepared solution | - Improper storage (temperature, light exposure)- pH of the solution is not optimal- Repeated freeze-thaw cycles | - Store aliquots at -80°C and protect from light.- Prepare fresh solutions before use.- Buffer the solution to a stable pH range (requires experimental determination). |
| Appearance of unknown peaks in chromatogram | - Degradation of this compound- Contamination of solvent or glassware | - Conduct a forced degradation study to identify potential degradation products.- Use high-purity solvents and thoroughly clean all glassware.- Filter the sample before injection. |
| Precipitation of the compound in solution | - Poor solubility in the chosen solvent system- Change in temperature or pH | - Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline).- Gentle heating and/or sonication may aid dissolution.- Ensure the pH of the final solution is within the solubility range of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is critical for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
pH meter
-
HPLC or UPLC system with a photodiode array (PDA) or UV detector
-
LC-MS/MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer a portion of the stock solution to a vial and heat it at 80°C for 48 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a portion of the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, dilute the samples with the mobile phase.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC-UV method (see Protocol 2).
-
Characterize the major degradation products using LC-MS/MS to determine their mass and fragmentation patterns.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products and process-related impurities.
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Method Development Strategy:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution from 200 to 400 nm using a UV spectrophotometer or the PDA detector.
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer.
-
The pH of the aqueous phase can be critical for the retention and peak shape of ionizable compounds like this compound. Evaluate a pH range of 3-7.
-
A typical starting gradient could be from 10% to 90% acetonitrile over 20-30 minutes.
-
-
Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase pH, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
The goal is to have a method where all peaks are sharp and well-separated.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Visualizations
Caption: Workflow for proper storage and potential degradation pathways.
Caption: Experimental workflow for stability testing.
References
How to minimize off-target effects of Ecopipam Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Ecopipam Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve unexpected outcomes in your experiments with this compound.
Central Nervous System (CNS) Effects
Question: My animals are showing excessive sedation or somnolence after Ecopipam administration. How can I mitigate this?
Possible Cause: Sedation is a known off-target effect of Ecopipam, potentially due to its activity on CNS pathways beyond D1/D5 receptor blockade. The dose administered may be too high for the specific animal model or experimental conditions.
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a dose-response study to determine the minimal effective dose for your desired on-target effect with the least sedative side effect. Start with a low dose and gradually escalate.
-
Route and Timing of Administration: Consider altering the route of administration (e.g., subcutaneous vs. intraperitoneal) or the timing of administration relative to behavioral testing. Administering the compound during the animal's active phase (dark cycle for rodents) might counteract sedative effects.
-
Acclimatization and Habituation: Ensure animals are properly acclimatized to the housing and testing environments. Habituate animals to the experimental procedures to reduce stress-induced alterations in activity.
-
Behavioral Monitoring: Quantify locomotor activity using an open-field test to objectively measure sedation. This will allow you to correlate the dose with the degree of sedation.
-
Consider Co-administration (with caution): In some research contexts, co-administration of a mild stimulant might be considered, but this should be approached with extreme caution as it can confound the primary experimental outcomes. Thorough validation and appropriate controls are essential.
Question: I am observing anxiety-like behaviors in my animal models after Ecopipam treatment. What could be the cause and how can I address it?
Possible Cause: While Ecopipam is investigated for its therapeutic effects, paradoxical anxiety-like responses can occur. This could be due to the complex interplay of dopamine (B1211576) signaling in different brain regions or potential off-target activity.
Troubleshooting Steps:
-
Optimize the Dose: As with sedation, an optimal dose that maximizes the therapeutic effect while minimizing anxiety-like behavior should be determined through a dose-response study.
-
Behavioral Phenotyping: Use a battery of anxiety-related behavioral tests (e.g., elevated plus-maze, light-dark box) to confirm and characterize the anxiety-like phenotype.
-
Control for Environmental Stressors: Minimize environmental stressors in the housing and testing rooms, such as noise, bright lights, and excessive handling, as these can exacerbate anxiety-like behaviors.[1]
-
Consider the Animal Model: The strain, sex, and age of the animals can influence their behavioral response to psychoactive compounds.[1] Ensure these variables are consistent and consider if a different model might be more appropriate.
-
Baseline Behavioral Assessment: Conduct thorough baseline behavioral assessments before drug administration to identify and exclude animals with pre-existing anxiety-like traits.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Ecopipam is a selective antagonist of the dopamine D1 and D5 receptors.[2] It works by blocking the activity of dopamine at these specific receptors in the brain.[2] This selectivity for the D1-like family of dopamine receptors distinguishes it from many other dopamine antagonists that primarily target D2 receptors.[3]
Q2: What are the known off-target effects of Ecopipam?
Based on preclinical and clinical studies, the most common off-target effects of Ecopipam are related to the central nervous system and include somnolence, insomnia, anxiety, fatigue, and headache.[4] However, it has been shown to have a lower liability for extrapyramidal side effects (movement disorders) and metabolic issues compared to typical D2 receptor antagonists.[3]
Q3: How selective is Ecopipam for D1/D5 receptors?
Ecopipam demonstrates high selectivity for D1 and D5 receptors. In vitro binding assays have shown high affinity for these receptors with significantly lower affinity for other receptors like D2, D4, 5-HT, and α2a receptors.[2]
Q4: Are there any known drug-drug interactions with Ecopipam?
While specific drug-drug interaction studies are ongoing, it is crucial to consider the potential for interactions with other centrally acting agents. Researchers should carefully review the metabolic profile of Ecopipam and any co-administered compounds.
Data Presentation
Table 1: Receptor Binding Profile of Ecopipam (SCH-39166)
| Receptor | Ki (nM) | Selectivity vs. D1 |
| Dopamine D1 | 1.2 | 1x |
| Dopamine D5 | 2.0 | 0.6x |
| Dopamine D2 | 980 | 817x |
| Dopamine D4 | 5520 | 4600x |
| Serotonin (5-HT) | 80 | 67x |
| Alpha-2a Adrenergic | 730 | 608x |
Data compiled from MedChemExpress.[2]
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay to Determine Selectivity
Objective: To determine the binding affinity (Ki) of Ecopipam for a panel of receptors to assess its selectivity.
Methodology:
-
Receptor Preparation: Utilize commercially available cell lines or membrane preparations expressing the human recombinant receptors of interest (e.g., D1, D2, D5, 5-HT2A, etc.).
-
Radioligand Binding Assay:
-
Incubate the receptor preparation with a specific radioligand for the target receptor (e.g., [3H]-SCH23390 for D1 receptors).
-
Add increasing concentrations of Ecopipam to compete with the radioligand for binding.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the unbound radioligand using rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of Ecopipam.
-
Calculate the IC50 value (the concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Assessment of Sedation in Rodents using the Open Field Test
Objective: To quantify the sedative effects of Ecopipam by measuring changes in locomotor activity.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an automated tracking system (e.g., infrared beams or video tracking software).
-
Procedure:
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Administer Ecopipam or vehicle control at the desired dose and route.
-
At the appropriate time post-injection (based on pharmacokinetic data), place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Analyze the recorded data for parameters such as:
-
Total distance traveled.
-
Time spent mobile versus immobile.
-
Rearing frequency (vertical activity).
-
-
A significant decrease in these parameters in the Ecopipam-treated group compared to the control group indicates a sedative effect.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing Ecopipam's behavioral effects.
References
Interpreting unexpected results in Ecopipam Hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecopipam (B1671091) Hydrochloride. Here, you will find information to help interpret unexpected results and refine your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ecopipam Hydrochloride?
This compound is a selective antagonist of the D1-like dopamine (B1211576) receptors, which include the D1 and D5 receptor subtypes.[1][2] It exhibits high affinity for these receptors while having a significantly lower affinity for D2-like dopamine receptors and serotonin (B10506) (5-HT2) receptors.[1][3] This selectivity is a key feature that distinguishes it from many traditional antipsychotic medications that primarily target D2 receptors.[3]
Q2: What are the expected effects of Ecopipam in preclinical behavioral models?
In rodent models, Ecopipam is expected to antagonize the effects of dopamine D1 receptor agonists. For instance, it has been shown to abolish nicotine-induced enhancement of sensory reinforcers and antagonize apomorphine-induced stereotypy in rats.[4][5] In some studies, it has been observed to dose-dependently reduce lever-pressing activity on both active and inactive levers.[4]
Q3: What are some of the reported side effects in clinical trials that might translate to unexpected observations in animal models?
Clinical trials have reported several central nervous system-related adverse events, which could manifest in animal behavioral studies. These include sedation, somnolence, fatigue, insomnia, anxiety, and restlessness.[6][7][8] Therefore, researchers should carefully monitor for changes in general activity levels, sleep-wake cycles, and anxiety-like behaviors in animal subjects.
Q4: Has Ecopipam been observed to have effects on other neurotransmitter systems?
Yes, preclinical research has shown that local application of Ecopipam in the rat striatum can reversibly decrease the release of acetylcholine (B1216132) in a dose-dependent manner.[9] This suggests an indirect modulatory role on cholinergic systems, which could be an important consideration when designing experiments or interpreting results.
Troubleshooting Guide for Unexpected Results
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: In Vitro Assays - High variability or weak antagonist effect.
-
Potential Cause: Suboptimal agonist concentration.
-
Troubleshooting Tip: To create a sufficient window for observing antagonism, use a dopamine or D1 agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response).
-
-
Potential Cause: Inconsistent experimental conditions.
-
Troubleshooting Tip: Standardize cell culture conditions, including using cells at a consistent passage number and confluency. Ensure consistent incubation times and temperatures. Prepare fresh agonist and antagonist solutions for each experiment.
-
-
Potential Cause: Low receptor expression.
-
Troubleshooting Tip: Verify that the cell line used expresses a sufficient number of D1/D5 receptors on the cell surface using techniques like radioligand binding or western blot.
-
Issue 2: In Vitro Assays - Compound precipitation upon dilution.
-
Potential Cause: Poor solubility in aqueous buffers. Ecopipam is often dissolved in a solvent like DMSO for stock solutions. Diluting this stock into an aqueous buffer (e.g., PBS) can cause the compound to precipitate.
-
Troubleshooting Tip: First, try making an intermediate dilution in your solvent (e.g., 100% DMSO) before the final dilution into the aqueous buffer. You can also try diluting the stock solution in distilled water first, and then adding a 10x concentration of your buffer to achieve a 1x final concentration.[10] Be aware that high concentrations of DMSO can have effects in some assay systems, such as scintillation proximity assays.[11]
-
Issue 3: In Vivo Assays - Unexpected effects on locomotor activity.
-
Potential Cause: Dose-dependent effects. The effect of Ecopipam on locomotor activity can be complex and may not be linear.
-
Troubleshooting Tip: Conduct a thorough dose-response study. It's possible that low doses may have minimal effects, while higher doses could lead to sedation or other behavioral changes that impact locomotor activity.
-
-
Potential Cause: Non-linear pharmacokinetics. One study noted that a tenfold increase in the administered dose of Ecopipam (SCH 39166) in rats resulted in only a two- to five-fold increase in plasma and brain concentrations.[12]
-
Troubleshooting Tip: If feasible, perform pharmacokinetic analysis to correlate brain and plasma concentrations of Ecopipam with the observed behavioral effects.
-
Issue 4: Unexpected Pharmacological Profile.
-
Potential Cause: Off-target effects at high concentrations. While Ecopipam is highly selective, at very high concentrations it may interact with other receptors.
-
Troubleshooting Tip: Refer to the binding affinity data (Table 1) to ensure your experimental concentrations are within the selective range. If using high micromolar concentrations, consider the possibility of off-target effects and include appropriate controls.
-
-
Potential Cause: Paradoxical effects. In some contexts, D1 receptor antagonism has been associated with unexpected outcomes. For example, while initially thought to be a treatment for schizophrenia, Ecopipam showed no efficacy for this indication.[1]
-
Troubleshooting Tip: Carefully review the literature for the specific model system you are using. Consider the complex interplay of dopamine pathways and how blocking D1 receptors might lead to downstream effects that are not immediately intuitive.
-
Data Presentation
Table 1: In Vitro Binding Affinity of Ecopipam (SCH 39166) for Dopamine and Other Receptors
| Receptor Subtype | Reported Ki (nM) | Selectivity over D1 | Reference(s) |
| Dopamine D1 | 1.2 | - | [4][5] |
| Dopamine D5 | 2.0 | ~1.7-fold | [4] |
| Dopamine D2 | 980 | >800-fold | [4] |
| Dopamine D4 | 5520 | >4600-fold | [4] |
| Serotonin (5-HT) | 80 | ~67-fold | [4] |
| Alpha-2a Adrenergic | 730 | >600-fold | [4] |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Summary of Common Adverse Events in Ecopipam Clinical Trials
| Adverse Event | Reported Frequency in Ecopipam Groups | Reference(s) |
| Sedation / Somnolence | 7.9% - 39% | [6][7][8] |
| Insomnia | 14.5% - 33% | [6][7][8] |
| Fatigue | 7.9% - 33% | [6][7][8] |
| Headache | 15.8% - 22% | [6][7][8] |
| Anxiety | 9.1% - 22% | [7][13] |
| Muscle Twitching | 22% | [7] |
Note: Frequencies can vary depending on the specific study population and dosage.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of Ecopipam for the D1 receptor and can be adapted for other receptors.
1. Materials and Reagents:
-
Membrane Preparation: Homogenates from cells or tissues expressing the dopamine D1 receptor.
-
Radioligand: [³H]SCH 23390 (a D1-selective antagonist radioligand).
-
Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH 23390).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of Ecopipam in the assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane homogenate + [³H]SCH 23390 + assay buffer.
-
Non-specific Binding: Membrane homogenate + [³H]SCH 23390 + non-specific binding control.
-
Competitive Binding: Membrane homogenate + [³H]SCH 23390 + corresponding dilution of Ecopipam.
-
-
The concentration of [³H]SCH 23390 should be close to its Kd value.
-
Incubate the plate at room temperature (or as optimized) for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Ecopipam.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Ecopipam that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of Ecopipam to block the D1 receptor-mediated stimulation of adenylyl cyclase and subsequent cAMP production.
1. Materials and Reagents:
-
Cell Line: A cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
D1 Agonist: e.g., Dopamine or a selective D1 agonist like SKF-81297.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Buffers.
2. Procedure:
-
Seed the D1-expressing cells in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Prepare serial dilutions of Ecopipam and add them to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add the D1 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for a specified time to allow for cAMP production (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of Ecopipam.
-
Fit the data to a three- or four-parameter logistic equation to determine the IC₅₀ value of Ecopipam for the inhibition of agonist-stimulated cAMP production.
Protocol 3: Rodent Locomotor Activity Test
This protocol provides a general framework for assessing the effects of Ecopipam on spontaneous locomotor activity in rodents.
1. Animals and Apparatus:
-
Animals: Adult male or female mice or rats.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve Ecopipam.
2. Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer Ecopipam (subcutaneously or intraperitoneally) at the desired doses. Administer the vehicle to the control group.
-
Immediately after injection, place each animal individually into a locomotor activity chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) in time bins (e.g., 5-minute intervals) for a total duration of 60-120 minutes.
-
At the end of the session, return the animals to their home cages.
-
Clean the chambers thoroughly between subjects to remove any olfactory cues.
3. Data Analysis:
-
Analyze the data in time bins to assess the time course of Ecopipam's effects.
-
Calculate the total locomotor activity over the entire session.
-
Compare the locomotor activity of the Ecopipam-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: D1 receptor signaling pathway and the inhibitory action of Ecopipam.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. ecopipam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 6. emalexbiosciences.com [emalexbiosciences.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. emalexbiosciences.com [emalexbiosciences.com]
- 9. Local application of SCH 39166 reversibly and dose-dependently decreases acetylcholine release in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of SCH 39166, a novel selective D1 dopamine receptor antagonist, in rat brain and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychiatrictimes.com [psychiatrictimes.com]
Managing sedation as a side effect in Ecopipam Hydrochloride studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing sedation as a side effect in clinical studies involving Ecopipam (B1671091) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Ecopipam Hydrochloride and its mechanism of action?
This compound is a selective dopamine (B1211576) D1/D5 receptor antagonist.[1][2][3] Unlike many antipsychotics that target D2 receptors, Ecopipam's specificity for the D1/D5 receptors offers a different therapeutic approach with a unique side effect profile.[1][3] It is currently under investigation for the treatment of Tourette syndrome, Lesch-Nyhan disease, and other central nervous system disorders.[2][4]
Q2: Is sedation a common side effect of this compound?
Yes, sedation, somnolence, and fatigue are among the most frequently reported adverse events in clinical trials of Ecopipam.[5][6][7][8][9][10] In some studies, sedation has been reported as a dose-limiting event.[11]
Q3: What is the proposed mechanism behind Ecopipam-induced sedation?
While the precise pathway is not fully elucidated in the provided search results, as a dopamine D1/D5 receptor antagonist, Ecopipam modulates dopaminergic signaling.[3] Dopamine pathways are crucial in regulating wakefulness, and antagonism of D1 receptors may interfere with these arousal signals, leading to sedation.
Q4: Are there any known drug interactions that could exacerbate sedation with Ecopipam?
Yes, co-administration of Ecopipam with other central nervous system (CNS) depressants can increase the risk and severity of sedation.[4] Caution is advised when using Ecopipam with substances such as alcohol, benzodiazepines, opioids, and certain antihistamines.
Troubleshooting Guide: Managing Sedation in Ecopipam Studies
Issue: A study participant reports significant sedation or somnolence.
1. Initial Assessment:
-
Characterize the Sedation: Use a standardized scale such as the Stanford Sleepiness Scale or the Epworth Sleepiness Scale to quantify the level of sedation.
-
Review Concomitant Medications: Check for any new or existing medications that could have CNS depressant effects.[4]
-
Assess Timing: Determine if the sedation correlates with the timing of Ecopipam administration.
2. Management Strategies:
-
Dose Adjustment: Consider a dose reduction as sedation can be a dose-limiting side effect.[11] In some studies, a titration phase is used to gradually increase the dose, which may help mitigate initial sedative effects.[7]
-
Timing of Administration: If not already implemented, administering Ecopipam in the evening before bedtime may help to minimize the impact of sedation on daytime activities.[5]
-
Patient Counseling: Advise participants to avoid activities requiring high alertness, such as driving or operating heavy machinery, until the effects of the medication are known.
-
Monitor and Document: Continuously monitor the participant's sedation levels and document all interventions and their outcomes.
3. When to Escalate:
-
If sedation is severe, persistent, or significantly impacts the participant's daily functioning and safety, further dose reduction or discontinuation of the study drug may be necessary.
-
Report all significant adverse events to the study sponsor and ethics committee as per the clinical trial protocol.
Quantitative Data on Sedation and Related Adverse Events
Table 1: Incidence of Sedation, Somnolence, and Fatigue in Ecopipam Clinical Trials
| Study Population | Adverse Event | Incidence in Ecopipam Group | Incidence in Placebo Group | Reference |
| Adults with Tourette Syndrome | Sedation | 39% | N/A (Open-label) | [5] |
| Adults with Tourette Syndrome | Somnolence | 28% | N/A (Open-label) | [5] |
| Adults with Tourette Syndrome | Fatigue | 33% | N/A (Open-label) | [5] |
| Pediatric and Adult Tourette Syndrome | Somnolence | 10.2% | N/A | [6][8][9] |
| Pediatric and Adult Tourette Syndrome | Fatigue | 5.6% | N/A | [6][8][9] |
| Children and Adolescents with Tourette Syndrome | Somnolence | 7.9% | N/A | [7][10][12] |
| Children and Adolescents with Tourette Syndrome | Fatigue | 7.9% | N/A | [7][10][12] |
Note: N/A indicates that the data was not available in the cited sources, often due to the open-label design of the study.
Experimental Protocols
Protocol: Assessment and Management of Sedation in a Clinical Trial of Ecopipam
1. Objective: To systematically assess, monitor, and manage sedation as a potential adverse event in participants receiving Ecopipam.
2. Materials:
-
Validated sedation assessment scales (e.g., Richmond Agitation-Sedation Scale [RASS] for inpatient settings, Epworth Sleepiness Scale for outpatient self-reporting).
-
Participant diaries for self-reporting of sleepiness and daily functioning.
-
Clinical trial management system for data entry and tracking.
3. Methodology:
-
Baseline Assessment: Prior to the first dose of Ecopipam, conduct a baseline assessment of sleepiness and daytime functioning using the selected scales.
-
Screening for Concomitant Medications: Obtain a thorough history of all prescription, over-the-counter, and recreational substances that could cause sedation.
-
Scheduled Sedation Assessments:
-
Inpatient studies: Perform assessments at regular intervals (e.g., every 4 hours) using a scale like the RASS.[13]
-
Outpatient studies: Participants should complete a daily sleepiness diary. The Epworth Sleepiness Scale can be administered at each study visit.
-
-
Dose Titration: The study protocol may include a dose titration period, starting with a lower dose and gradually increasing to the target dose to improve tolerability.[7]
-
Adverse Event Monitoring: At each study visit, specifically query participants about sedation, somnolence, and fatigue. All reports should be documented as adverse events.
-
Management Algorithm:
-
For mild sedation: Continue monitoring. Consider counseling the patient on the timing of the dose.
-
For moderate sedation: A dose reduction may be warranted. Re-evaluate concomitant medications.
-
For severe sedation: The study drug may need to be temporarily or permanently discontinued. Ensure participant safety.
-
-
Data Analysis: The incidence and severity of sedation will be analyzed and compared between treatment arms. The relationship between dose and sedation will also be evaluated.
Visualizations
Caption: Dopaminergic signaling pathway and the antagonistic action of Ecopipam at the D1 receptor.
Caption: Workflow for the management of sedation as an adverse event in Ecopipam clinical trials.
References
- 1. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 2. Ecopipam - Wikipedia [en.wikipedia.org]
- 3. What is Ecopipam used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emalexbiosciences.com [emalexbiosciences.com]
- 7. publications.aap.org [publications.aap.org]
- 8. neurologylive.com [neurologylive.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. medscape.com [medscape.com]
- 11. A clinical trial of safety and tolerability for the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of Clinical Trials Evaluating Sedation in Critically Ill Adults Undergoing Mechanical Ventilation: Recommendations From Sedation Consortium on Endpoints and Procedures for Treatment, Education, and Research (SCEPTER) Recommendation III - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring reproducibility in Ecopipam Hydrochloride behavioral assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of behavioral assays involving Ecopipam (B1671091) Hydrochloride.
Understanding Ecopipam Hydrochloride
This compound is a first-in-class selective dopamine (B1211576) D1 and D5 receptor antagonist. Its primary mechanism of action is to block the signaling of dopamine, a key neurotransmitter involved in motor control, motivation, and reward, at these specific receptor subtypes. This selectivity is crucial as it may reduce the risk of certain side effects associated with less selective dopamine antagonists that also block D2 receptors. In preclinical and clinical research, Ecopipam is often evaluated for its potential to treat conditions characterized by dopaminergic dysregulation, such as Tourette Syndrome.
dot
Caption: Mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral assays used to assess the preclinical efficacy of a D1/D5 antagonist like Ecopipam?
A1: The most common behavioral assays for a D1/D5 antagonist include:
-
Locomotor Activity (Open Field Test): To assess general activity levels and exploratory behavior. D1 antagonists are expected to reduce spontaneous locomotion.
-
Stereotypy Assessment: To measure repetitive, purposeless behaviors often induced by dopamine agonists. A D1 antagonist like Ecopipam would be expected to block or reduce agonist-induced stereotypies.
-
Catalepsy Test (Bar Test): To evaluate the induction of a state of immobility and muscle rigidity, which can be a side effect of dopamine receptor blockade.
Q2: We are observing high variability in our locomotor activity data. What are the common causes?
A2: High variability in locomotor activity studies is a frequent issue. Key contributing factors include:
-
Environmental Factors: Differences in lighting, noise levels, and temperature between test sessions can significantly impact rodent activity.[1] Mice, being nocturnal, are more active in dim lighting.[1]
-
Experimenter Variability: Inconsistent handling of animals, and even the scent of the experimenter (e.g., perfumes, gender-specific pheromones), can alter stress and activity levels.[2]
-
Animal-Related Factors: The strain, sex, and estrous cycle of the animals can influence baseline activity and drug response.[3] Social housing hierarchy can also play a role, with subordinate animals potentially showing different activity profiles.[2]
-
Habituation: Insufficient habituation to the testing room and apparatus can lead to novelty-induced hyperactivity that masks the drug's effect.[4]
Q3: How long should the habituation period be before starting a behavioral assay?
A3: A sufficient habituation period is critical for reproducible results. For open field tests, it is recommended to allow animals to acclimate to the testing room for at least 30-60 minutes before the trial begins.[2] For the test itself, the initial minutes often reflect a response to novelty, so longer test durations (e.g., 30-60 minutes) can provide a more stable measure of locomotor activity.[4]
Q4: Can Ecopipam induce catalepsy?
A4: While D2 receptor antagonists are more commonly associated with catalepsy, potent D1 receptor blockade can also contribute to this effect, often in synergy with D2 blockade.[5][6] Therefore, it is a relevant parameter to assess. The bar test is a standard method for quantifying catalepsy.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Results in Locomotor Activity (Open Field Test)
| Symptom | Possible Cause | Troubleshooting Steps |
| High inter-animal variability within the same group. | Inconsistent animal handling; genetic drift in outbred strains; social hierarchy stress. | Standardize handling procedures for all animals. Use inbred strains when possible. House animals in stable social groups. |
| Results differ significantly between experimental days. | Changes in environmental conditions (lighting, noise, temperature); different experimenters. | Maintain a consistent testing environment. If multiple experimenters are necessary, ensure they follow identical protocols. |
| No significant effect of Ecopipam on locomotor activity. | Dose is too low; insufficient statistical power; high baseline variability masking the effect. | Perform a dose-response study. Increase the number of animals per group. Implement stricter environmental and procedural controls to reduce baseline noise. |
| Unexpected hyperactivity with Ecopipam. | This is not a typical effect of a D1 antagonist. Re-evaluate the compound identity and purity. Check for potential off-target effects at the tested dose. | Verify the identity and purity of the Ecopipam batch. Review literature for any paradoxical effects at specific doses. |
dot
Caption: Troubleshooting decision tree for high variability.
Issue 2: Difficulty in Quantifying Stereotypy
| Symptom | Possible Cause | Troubleshooting Steps |
| Subjective and inconsistent scoring between observers. | Lack of a clear and standardized rating scale; observer bias. | Use a detailed and validated stereotypy rating scale (see Experimental Protocols). Train all observers on the scale using video recordings. Blind observers to the treatment groups. |
| High levels of stereotypy in the vehicle group. | Stress-induced stereotypy; environmental triggers. | Ensure a calm and consistent testing environment. Habituate animals to the observation chambers. |
| Floor effect (no stereotypy observed even with an agonist). | Dose of the dopamine agonist is too low; strain of the animal is not responsive. | Perform a dose-response for the agonist. Consult literature for appropriate strains for inducing stereotypy. |
| Ceiling effect (Ecopipam does not reduce high levels of stereotypy). | Dose of Ecopipam is too low; the stereotypy may not be D1-mediated. | Increase the dose of Ecopipam. Confirm that the agonist used primarily induces D1-mediated stereotypy. |
Data Presentation: Representative Preclinical Data
Disclaimer: The following tables present representative data from preclinical studies on D1 receptor antagonists. Specific results for Ecopipam may vary.
Table 1: Effect of the D1 Antagonist SCH23390 on Locomotor Activity in Rats
| Treatment | Dose (mg/kg) | Locomotor Activity (beam breaks/3 hr) | % of Control |
| Vehicle | - | 1500 ± 150 | 100% |
| SCH23390 | 0.01 | 1200 ± 120 | 80% |
| SCH23390 | 0.1 | 600 ± 75 | 40% |
| SCH23390 | 1.0 | 150 ± 30 | 10% |
| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data are illustrative and based on findings reported in literature.[9] |
Table 2: Effect of Haloperidol on Catalepsy in Mice (Bar Test)
| Treatment | Dose (mg/kg) | Time on Bar (seconds) |
| Vehicle | - | 5 ± 2 |
| Haloperidol | 0.1 | 60 ± 15 |
| Haloperidol | 0.5 | 150 ± 20 |
| Haloperidol | 1.0 | 280 ± 25 |
| Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Data are illustrative and based on findings reported in literature. |
Experimental Protocols
Protocol 1: Locomotor Activity (Open Field Test)
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., 50 x 50 x 38 cm for mice).
-
Video tracking system and software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimation: Transport animals to the testing room and allow them to acclimate for at least 30-60 minutes.[2]
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between animals to remove olfactory cues.
-
Dosing: Administer this compound or vehicle at the appropriate time before the test (based on the drug's pharmacokinetic profile).
-
Test Initiation: Gently place the animal in the center of the arena and start the video recording immediately.[1]
-
Data Collection: Record activity for a predetermined duration (e.g., 30-60 minutes). The software will track parameters such as total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.
-
Post-Test: Remove the animal and return it to its home cage. Clean the arena for the next subject.
References
- 1. neurology.org [neurology.org]
- 2. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereotypies in the Autism Spectrum Disorder: Can We Rely on an Ethological Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of psychomotor stimulants on stereotypy and locomotor activity in socially-deprived and control rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploratory cross-over, trial of augmented RLS with the dopamine receptor 1/5 antagonist ecopipam D1/D5 antagonist ecopipam for augmented RLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ecopipam for Tourette Syndrome: A Randomized Trial [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ecopipam Hydrochloride and SCH-23390: In Vitro Efficacy at the D1 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent dopamine (B1211576) D1 receptor antagonists: Ecopipam Hydrochloride (also known as SCH-39166) and SCH-23390. This analysis is supported by experimental data on binding affinities and functional antagonism, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
Ecopipam and SCH-23390 are selective antagonists of the D1-like dopamine receptor family (D1 and D5 receptors). While both compounds have been instrumental in preclinical research to elucidate the role of the D1 receptor in various physiological and pathological processes, Ecopipam has also been advanced into clinical trials for conditions such as Tourette syndrome.[1][2][3][4][5][6][7][8] This guide focuses on their fundamental in vitro pharmacological properties to assist researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Comparison of In Vitro Efficacy
The in vitro efficacy of Ecopipam and SCH-23390 is primarily determined by their binding affinity for the D1 receptor and their functional ability to antagonize dopamine-induced signaling. The following tables summarize the key quantitative data from radioligand binding and functional assays.
Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species/System | Reference |
| Ecopipam (SCH-39166) | D1 | 1.2 | Human (CHO-K1 cells) | [9] |
| D1 | 3.6 | Rat | [10][11] | |
| D5 | 2.0 | Human (CHO-K1 cells) | [9] | |
| SCH-23390 | D1 | 0.2 | Not Specified | |
| D5 | 0.3 | Not Specified |
Table 1: D1-like Receptor Binding Affinities. This table presents the inhibition constants (Ki) of Ecopipam and SCH-23390 for the human and rat D1 and D5 dopamine receptors.
Receptor Selectivity Profile
Selectivity is a crucial parameter for a pharmacological tool, as off-target binding can lead to confounding results. The following table compares the binding affinities of Ecopipam and SCH-23390 for other dopamine and serotonin (B10506) receptors.
| Compound | Receptor | Ki (nM) | Species/System | Reference |
| Ecopipam (SCH-39166) | D2 | 980 | Human (CHO-K1 cells) | [9] |
| D4 | 5520 | Human (CHO-K1 cells) | [9] | |
| 5-HT Receptor | 80 | Human (CHO-K1 cells) | [9] | |
| Alpha-2A Adrenergic | 731 | Human (CHO-K1 cells) | [9] | |
| SCH-23390 | D2 | >1000 | Not Specified | |
| 5-HT2C | 9.3 | Human |
Table 2: Off-Target Receptor Binding Affinities. This table shows the inhibition constants (Ki) of Ecopipam and SCH-23390 for other relevant receptors, providing insight into their selectivity profiles.
Functional Antagonist Activity
Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. For D1 receptor antagonists, this is often assessed by their ability to block dopamine-stimulated cyclic AMP (cAMP) accumulation. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) from functional assays are key indicators of antagonist potency.
| Compound | Assay | IC50 (nM) | Ki (nM) | Species/System | Reference |
| Ecopipam (SCH-39166) | cAMP Hunter Assay | 1.5 | - | Human D1 in CHO-K1 cells | [9] |
| Dopamine-stimulated adenylate cyclase inhibition | - | 9.1 | Rat | [10][11] | |
| SCH-23390 | Dopamine-stimulated adenylate cyclase inhibition | - | 4.0 | Rat |
Table 3: In Vitro Functional Antagonist Potency. This table summarizes the functional potency of Ecopipam and SCH-23390 in inhibiting D1 receptor-mediated signaling.
Experimental Protocols
The following sections provide an overview of the methodologies used to generate the data presented above.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emalexbiosciences.com [emalexbiosciences.com]
- 7. Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tourette Syndrome | Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis | springermedicine.com [springermedicine.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ecopipam Hydrochloride: A Comparative Analysis of a Selective D1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ecopipam Hydrochloride (SCH 39166) with other selective D1 receptor antagonists, focusing on its pharmacological profile, preclinical efficacy, and clinical findings. The information is intended to support researchers and professionals in the field of drug development in their evaluation of D1 receptor-targeted therapeutics.
Introduction to D1 Receptor Antagonism
The dopamine (B1211576) D1 receptor, a Gαs/olf-coupled G-protein coupled receptor (GPCR), is a key modulator of neurotransmission in the brain, playing a critical role in motor control, reward, and cognition.[[“]][2] Dysregulation of D1 receptor signaling has been implicated in various neurological and psychiatric disorders, including Tourette syndrome, schizophrenia, and Parkinson's disease.[2] Selective antagonists of the D1 receptor, such as Ecopipam, represent a targeted therapeutic approach aimed at mitigating the effects of excessive dopaminergic activity. Unlike older antipsychotics that often target D2 receptors, selective D1 antagonists offer the potential for improved side-effect profiles, particularly concerning extrapyramidal symptoms and metabolic disturbances.[3]
Comparative Analysis of D1 Receptor Antagonists
This section provides a comparative overview of Ecopipam and other notable selective D1 receptor antagonists, focusing on their binding affinity, selectivity, and pharmacokinetic properties.
Table 1: Comparative Binding Affinity and Selectivity of D1 Receptor Antagonists
| Compound | D1 Receptor Ki (nM) | D5 Receptor Ki (nM) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |
| Ecopipam (SCH 39166) | ~0.2 - 0.7 | ~0.3 | >1000 | High Affinity | [4] |
| SCH 23390 | 0.2 | 0.3 | >500-fold selective vs D2 | High Affinity | [4][5] |
| NNC 01-0687 | High Affinity (Ki not specified) | Not specified | Not specified | Not specified | [[“]] |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from various preclinical studies and may vary based on experimental conditions.
Table 2: Comparative Pharmacokinetic Properties of D1 Receptor Antagonists
| Compound | Route of Administration | Tmax | Cmax | Half-life (t1/2) | Bioavailability | Reference |
| Ecopipam | Oral | Not specified | Not specified | ~10-17.3 hours | Not specified | [6] |
| NNC 01-0687 | Oral | 0.5 - 1 hour | Dose-dependent | 3 - 4 hours | Not specified | [[“]] |
Note: Pharmacokinetic parameters can vary significantly based on species, formulation, and individual patient characteristics. Direct head-to-head comparative studies are limited.
D1 Receptor Signaling Pathway
The canonical signaling pathway for the D1 receptor involves the activation of adenylyl cyclase through Gαs/olf, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][7] PKA then phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which in its phosphorylated state inhibits protein phosphatase-1 (PP1).[8] This cascade ultimately modulates neuronal excitability and gene expression.
References
- 1. consensus.app [consensus.app]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 and D2 receptor selectivities of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
Long-Term Safety and Tolerability of Ecopipam Hydrochloride: A Comparative Guide
Ecopipam (B1671091) Hydrochloride is an investigational, first-in-class selective dopamine (B1211576) D1 and D5 receptor antagonist.[1] Its unique mechanism of action offers a potential alternative to existing treatments for various neurological and psychiatric conditions, most notably Tourette Syndrome (TS), with a distinct safety and tolerability profile.[2][3] This guide provides a comparative analysis of the long-term safety and tolerability of ecopipam against other therapeutic alternatives, supported by available clinical trial data.
Tourette Syndrome: A New Approach to Dopamine Modulation
The primary therapeutic target for ecopipam has been Tourette Syndrome, a neurodevelopmental disorder characterized by motor and vocal tics.[4] Traditional treatments for TS have primarily involved dopamine D2 receptor antagonists, including typical antipsychotics like haloperidol (B65202) and atypical antipsychotics such as aripiprazole (B633).[5] While effective in tic suppression, D2 antagonists are associated with a range of side effects that can limit their long-term use.[6]
Comparative Safety Profile in Tourette Syndrome
Ecopipam's selectivity for the D1/D5 receptors is theorized to circumvent many of the adverse effects associated with D2 receptor blockade.[2] Clinical trial data has shown that ecopipam is generally well-tolerated, with a side effect profile that differs significantly from D2 antagonists.[7]
| Adverse Event | Ecopipam (Phase 2b)[7] | Aripiprazole (Pooled Data)[8][9] | Haloperidol (Pooled Data)[10][11] |
| Metabolic | |||
| Weight Gain (>7% increase) | 17.1% (vs. 20.3% placebo) | Increased appetite (26%), Significant weight gain reported | Weight increased (8%) |
| Neurological | |||
| Somnolence/Sedation | 7.9% | 13-30% | 5% |
| Headache | 15.8% | 10% | 12% |
| Fatigue | 7.9% | 8% | - |
| Extrapyramidal Symptoms (EPS) | No drug-induced movement disorders observed | Less frequent than typicals, but present | 34% (Extrapyramidal disorder) |
| Akathisia | No observed differences from placebo | - | - |
| Psychiatric | |||
| Insomnia | 14.5% | 17% (sleep problems) | 19% |
| Anxiety | - | - | - |
| Depression | - | - | 8% |
| Agitation | - | - | 15% |
Key Differentiators in Long-Term Safety:
A significant advantage of ecopipam observed in clinical trials is the lack of clinically relevant metabolic adverse events.[7] Unlike many atypical antipsychotics, ecopipam has not been associated with significant weight gain, changes in blood glucose, or lipid profiles.[7] Furthermore, the risk of drug-induced movement disorders, such as tardive dyskinesia, a major concern with long-term D2 antagonist use, has not been observed with ecopipam.[12]
Exploring Other Therapeutic Avenues
The unique mechanism of ecopipam has led to its investigation in other conditions, including restless legs syndrome and obesity, offering further insight into its long-term safety profile.
Restless Legs Syndrome (RLS)
In an exploratory trial for RLS, ecopipam was found to be well-tolerated. The most common adverse event reported was sedation.[1]
Comparison with Standard RLS Treatments:
Standard treatments for RLS include dopamine agonists (e.g., pramipexole, ropinirole) and alpha-2-delta ligands (e.g., gabapentin, pregabalin).[13] A major long-term complication of dopamine agonists is augmentation, an iatrogenic worsening of RLS symptoms.[14] Other side effects of dopamine agonists include nausea, lightheadedness, and impulse control disorders.[15] Alpha-2-delta ligands can cause dizziness, unsteadiness, and weight gain.[13]
| Adverse Event | Ecopipam (Exploratory Trial)[1] | Dopamine Agonists (e.g., pramipexole, ropinirole)[15] | Alpha-2-Delta Ligands (e.g., gabapentin, pregabalin)[13] |
| Neurological | Sedation | Nausea, Lightheadedness, Daytime sleepiness | Dizziness, Unsteadiness, Mental fog |
| Long-Term Concerns | - | Augmentation, Impulse control disorders | - |
| Other | - | - | Weight gain |
Obesity
Clinical trials of ecopipam for obesity demonstrated efficacy in weight loss. However, these Phase 3 studies were discontinued (B1498344) due to a higher than expected incidence of psychiatric adverse events, including depression, anxiety, and suicidal ideation.[16] This highlights a critical aspect of the long-term safety profile of ecopipam, particularly at the doses used for weight management.
Comparison with Other Weight-Loss Medications:
Other medications for long-term weight management also carry risks of psychiatric and other side effects.
| Adverse Event | Ecopipam (Obesity Trials)[16] | Phentermine/Topiramate[17] | Lorcaserin (withdrawn from market)[18] |
| Psychiatric | Depression, Anxiety, Suicidal ideation (led to discontinuation) | Mood disorders (depression, anxiety), Insomnia, Suicidal ideation (warning) | Depression, Suicidal ideation |
| Neurological | - | Paresthesia, Dizziness, Dysgeusia, Insomnia | Headache, Dizziness, Fatigue |
| Cardiovascular | - | Increased heart rate | Valvular heart disease |
| Gastrointestinal | - | Constipation, Dry mouth | Nausea, Dry mouth, Constipation |
Experimental Protocols
Assessment of Tic Severity
The Yale Global Tic Severity Scale (YGTSS) is the gold standard for assessing tic severity in clinical trials.[19]
-
Administration: It is a semi-structured interview conducted by a trained clinician, evaluating the number, frequency, intensity, complexity, and interference of motor and phonic tics over the preceding week.[16][20]
-
Scoring: The scale provides a Total Tic Score (TTS), ranging from 0 to 50, and an Overall Impairment Score, from 0 to 50. The Global Severity Score is the sum of these two, ranging from 0 to 100.[19]
Monitoring for Metabolic and Other Adverse Events
In clinical trials of antipsychotic medications, including those for Tourette Syndrome, a standardized protocol for monitoring metabolic and other side effects is crucial.
-
Baseline Assessment: Before initiating treatment, a comprehensive assessment should include personal and family history of obesity, diabetes, dyslipidemia, and cardiovascular disease. Baseline measurements of weight, height, waist circumference, blood pressure, fasting plasma glucose, and a fasting lipid profile are essential.[21]
-
Ongoing Monitoring:
-
Assessment of Movement Disorders: Scales such as the Barnes Akathisia Rating Scale (BARS) and the Abnormal Involuntary Movement Scale (AIMS) are used to monitor for drug-induced movement disorders.[7]
Signaling Pathways and Mechanism of Action
Ecopipam's therapeutic effects and its distinct side effect profile are rooted in its selective antagonism of the D1/D5 dopamine receptors, which contrasts with the D2 receptor antagonism of traditional antipsychotics.
Caption: Ecopipam blocks the D1 receptor signaling cascade.
Caption: D2 antagonists block the inhibitory D2 receptor pathway.
Caption: A typical clinical trial workflow for assessing ecopipam.
Conclusion
Ecopipam hydrochloride presents a novel approach to treating Tourette Syndrome and potentially other neurological disorders, with a long-term safety and tolerability profile that appears to differ substantially from current D2 receptor antagonists. The notable absence of significant weight gain and metabolic disturbances is a key advantage. However, the psychiatric adverse events observed in obesity trials at higher doses warrant careful consideration and further investigation. As research continues, a more complete picture of ecopipam's long-term safety across various patient populations and indications will emerge, further clarifying its role in the therapeutic landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 3. What is Ecopipam used for? [synapse.patsnap.com]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tourettes-action.org.uk [tourettes-action.org.uk]
- 7. publications.aap.org [publications.aap.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Open-label study comparing the efficacy and tolerability of aripiprazole and haloperidol in the treatment of pediatric tic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. products.tevauk.com [products.tevauk.com]
- 12. Ecopipam - Wikipedia [en.wikipedia.org]
- 13. Restless legs syndrome - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 14. neurology.org [neurology.org]
- 15. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 16. Assessment of Tic Severity (Chapter 2) - Pharmacological Treatment of Tics [cambridge.org]
- 17. drugs.com [drugs.com]
- 18. Lorcaserin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Frontiers | Yale Global Tic Severity Scale (YGTSS): Psychometric Quality of the Gold Standard for Tic Assessment Based on the Large-Scale EMTICS Study [frontiersin.org]
- 20. Yale Global Tic Severity Scale - Online remote behavioural intervention for tics in 9- to 17-year-olds: the ORBIT RCT with embedded process and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Monitoring and managing metabolic effects of antipsychotics: a cluster randomized trial of an intervention combining evidence-based quality improvement and external facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Systematic quality improvement and metabolic monitoring for individuals taking antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Ecopipam Hydrochloride and Cognitive Function: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ecopipam (B1671091) Hydrochloride's impact on cognitive function versus other commonly used antipsychotic medications. The information is based on available clinical trial data and pharmacological profiles.
Introduction
Ecopipam is a first-in-class selective dopamine (B1211576) D1/D5 receptor antagonist under investigation for the treatment of Tourette syndrome (TS) in pediatric and adult patients.[1][2] Its unique mechanism of action, which differs from the D2 receptor antagonism of typical and atypical antipsychotics, has led to the hypothesis that it may offer a more favorable profile concerning cognitive function.[3][4] This guide will explore the current evidence.
Mechanism of Action and a Theoretical Cognitive Advantage
Dopamine plays a crucial role in cognitive processes, including attention, working memory, and executive function. Traditional antipsychotics, both typical (e.g., haloperidol) and atypical (e.g., risperidone, aripiprazole), primarily exert their therapeutic effects through the blockade of dopamine D2 receptors. While effective in managing psychosis and tics, D2 antagonism can be associated with side effects such as sedation, extrapyramidal symptoms, and metabolic changes, which can indirectly or directly impair cognitive function.[5][6]
Ecopipam, by selectively targeting D1/D5 receptors, is theorized to avoid many of the adverse effects linked to D2 receptor blockade.[3][4] This selectivity forms the basis of the hypothesis that Ecopipam may have a neutral to beneficial impact on cognitive function compared to D2 antagonists.
Clinical Evidence: Ecopipam's Impact on Comorbid Psychiatric Conditions
Direct, head-to-head clinical trials comparing the cognitive effects of Ecopipam with other antipsychotics using comprehensive neuropsychological test batteries are not yet available in the public domain. However, the Phase IIb D1AMOND trial (NCT04007991) in children and adolescents with Tourette syndrome provides valuable insights into Ecopipam's effects on common psychiatric comorbidities that can influence cognitive function, such as ADHD, anxiety, obsessive-compulsive disorder (OCD), and depression.[7][8]
In this study, Ecopipam was not associated with a worsening of these comorbid conditions when compared to placebo.[8] Notably, for ADHD, the most frequent comorbidity, several measures of symptom severity trended lower in the Ecopipam group, although this difference was not statistically significant.[8]
Table 1: Assessment of Psychiatric Comorbidities in the D1AMOND Phase IIb Trial
| Comorbidity | Assessment Scale | Finding (Ecopipam vs. Placebo) |
| ADHD | Swanson, Nolan, and Pelham-IV (SNAP-IV) | No statistically significant difference; some scores trended lower in the Ecopipam group.[8] |
| Anxiety | Pediatric Anxiety Rating Scale (PARS) | No statistically significant difference in change from baseline.[8] |
| OCD | Children's Yale-Brown Obsessive Compulsive Scale (CY-BOCS) | No statistically significant difference in change from baseline.[8] |
| Depression | Children's Depression Rating Scale-Revised (CDRS-R) | No statistically significant difference in change from baseline.[8] |
Comparative Cognitive and Sedative Side Effect Profiles
While direct comparative cognitive data is lacking, a comparison of the known side effect profiles of Ecopipam and commonly used antipsychotics for Tourette syndrome can offer indirect insights into their potential impact on cognitive function. Sedation and other central nervous system (CNS) effects can significantly affect cognitive performance.
Table 2: Comparative CNS Side Effect Profiles
| Drug | Mechanism of Action | Common CNS Side Effects Potentially Affecting Cognition |
| Ecopipam | Selective D1/D5 Antagonist | Headache, fatigue, somnolence, insomnia, restlessness.[1][2][5][6][7] |
| Aripiprazole (B633) | D2 Partial Agonist, 5-HT1A Partial Agonist, 5-HT2A Antagonist | Drowsiness, sedation, fatigue, increased appetite.[3][9] |
| Risperidone | D2 and 5-HT2A Antagonist | Fatigue, somnolence, sedation.[10][11][12] |
| Haloperidol | D2 Antagonist | High incidence of extrapyramidal symptoms, sedation.[12] |
Experimental Protocols
The assessment of cognitive and behavioral effects in the D1AMOND trial provides a framework for understanding how these aspects were measured for Ecopipam.
D1AMOND Trial (NCT04007991) Assessment Protocol
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled Phase IIb trial.[7]
-
Participants: Children and adolescents (ages 6 to <18 years) with Tourette syndrome.[7]
-
Assessments: Psychiatric comorbidities were assessed at baseline, week 4, week 6, week 8, and week 12 using the following scales:[8]
-
Swanson, Nolan, and Pelham-IV (SNAP-IV): An 18-item rating scale for ADHD symptoms, with subscales for inattention and hyperactivity/impulsivity.
-
Pediatric Anxiety Rating Scale (PARS): A clinician-rated scale to assess the severity of anxiety symptoms.
-
Children's Yale-Brown Obsessive Compulsive Scale (CY-BOCS): A semi-structured interview to assess the severity of obsessive and compulsive symptoms.
-
Children's Depression Rating Scale-Revised (CDRS-R): A clinician-rated scale to measure the severity of depressive symptoms.
-
-
Statistical Analysis: A mixed model for repeated measures was used to assess changes in these scales from baseline.[8]
References
- 1. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. Safety and efficacy of aripiprazole for the treatment of pediatric Tourette syndrome and other chronic tic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 5. publications.aap.org [publications.aap.org]
- 6. medscape.com [medscape.com]
- 7. Ecopipam Provides Clinically Meaningful Reduction in Tic Severity for Children With Tourette Syndrome - - Practical Neurology [practicalneurology.com]
- 8. Investigational drug ecopipam may reduce Tourette syndrome severity without exacerbating common mental health conditions [movementdisorders.org]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Risperidone as a treatment for Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecopipam Hydrochloride: A Meta-Analysis of Clinical Trial Performance
For Researchers, Scientists, and Drug Development Professionals
Ecopipam (B1671091) Hydrochloride, a first-in-class selective dopamine (B1211576) D1/D5 receptor antagonist, has emerged as a promising therapeutic agent for neurological and psychiatric disorders. This guide provides a meta-analysis of available clinical trial data, comparing its performance with placebo and outlining the experimental methodologies.
Mechanism of Action
Ecopipam selectively blocks dopamine signaling at the D1 and D5 receptors.[1][2] This targeted approach is distinct from many existing antipsychotic medications that primarily act on D2 receptors.[1] The supersensitivity of D1 receptors is hypothesized to be a key mechanism in the repetitive and compulsive behaviors associated with conditions like Tourette Syndrome.[1][3] By antagonizing these receptors, ecopipam aims to ameliorate symptoms with a potentially different side-effect profile compared to D2 receptor antagonists.[1]
Clinical Trials in Tourette Syndrome
Ecopipam has undergone extensive clinical evaluation for the treatment of Tourette Syndrome (TS) in pediatric and adult populations.
Phase 2b Clinical Trial (D1AMOND Study)
This multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of ecopipam in children and adolescents with TS.[1][4]
Experimental Protocol:
-
Participants: 153 individuals aged ≥6 to <18 years with a Yale Global Tic Severity Scale (YGTSS) Total Tic Score (TTS) of ≥20 were randomized to receive either ecopipam (n=76) or a placebo (n=77).[4]
-
Dosage: Ecopipam was administered at a target steady-state dose of 2 mg/kg/day.[4]
-
Duration: The trial consisted of a 4-week titration period followed by an 8-week maintenance period.[4]
-
Primary Endpoint: The primary outcome was the mean change in the YGTSS-TTS from baseline to week 12.[1][4]
-
Secondary Endpoint: The Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S) was a key secondary measure.[1][4]
Efficacy Data:
| Endpoint | Ecopipam Group | Placebo Group | p-value |
| Mean Change in YGTSS-TTS | 30% reduction from baseline[1] | - | 0.01[1] |
| Improvement in CGI-TS-S | Statistically significant improvement | - | 0.03[1] |
Safety and Tolerability:
Ecopipam was generally well-tolerated. The most common adverse events are summarized below.[1] Notably, there was no evidence of adverse movements, significant weight gain, or metabolic side effects often associated with antipsychotic agents.[1]
| Adverse Event | Ecopipam Group (%) |
| Headache | 15.8 |
| Insomnia | 14.5 |
| Fatigue | 7.9 |
| Somnolence | 7.9 |
Phase 3 Clinical Trial
Building on the positive Phase 2b results, a Phase 3 registrational study was conducted to further evaluate the maintenance of efficacy and safety of ecopipam in a larger population, including adults.[3]
Experimental Protocol:
-
Participants: A total of 167 pediatric and 49 adult subjects with TS were enrolled.[3]
-
Study Design: The trial featured a 12-week open-label period where all participants received ecopipam. Responders who showed clinically meaningful reductions in tics were then randomized to either continue with ecopipam or switch to a placebo for a 12-week double-blind withdrawal period.[3]
-
Primary Endpoint: The primary efficacy endpoint was the time to relapse for pediatric subjects during the double-blind withdrawal phase.[3]
-
Secondary Endpoint: The time to relapse for the combined pediatric and adult population was a secondary endpoint.[3]
Efficacy Data:
| Endpoint | Ecopipam Group Relapse Rate (%) | Placebo Group Relapse Rate (%) | p-value | Hazard Ratio |
| Pediatric Subjects | 41.9 | 68.1 | 0.0084[3] | 0.5[3] |
| Pediatric & Adult Subjects | 41.2 | 67.9 | 0.0050[3] | 0.5[3] |
Safety and Tolerability:
The safety profile in the Phase 3 trial was consistent with previous studies. The most frequently reported adverse events are listed below.[3]
| Adverse Event | Ecopipam Group (%) |
| Somnolence | 10.2 |
| Insomnia | 7.4 |
| Anxiety | 6.0 |
| Fatigue | 5.6 |
| Headache | 5.1 |
Clinical Trials in Stuttering
Ecopipam has also been investigated for the treatment of stuttering in adults.
Open-Label Pilot Study
A proof-of-concept, open-label, uncontrolled clinical trial was conducted to assess the efficacy and safety of ecopipam in adults who stutter.[5]
Experimental Protocol:
-
Participants: Nine adult males participated in the eight-week study.[5]
-
Dosage: Participants started with 50 mg of ecopipam per day for the first two weeks. If tolerated, the dosage was increased to 100 mg per day for the remaining six weeks.[5]
-
Primary Outcome Measures: The study evaluated changes in stuttering symptoms.[5]
Efficacy Data:
While a meta-analysis is not possible with the single open-label study, the results were positive, with a majority of participants showing improvement in their stuttering.[6][7] Of the five evaluable patients, three with moderate stuttering showed significant improvements, while two with severe stuttering had modest gains.[5] Observed improvements included increased speech fluency, faster reading completion, and a shorter duration of stuttering events.[5]
Safety and Tolerability:
Ecopipam was well-tolerated among the study participants, with no serious adverse effects reported.[5] No participants discontinued (B1498344) the trial due to adverse events, and there were no signals of weight gain or abnormal movement disorders.[5]
Comparison with Alternatives
Currently approved therapies for Tourette Syndrome are primarily D2 receptor antagonists.[1] While effective for some patients, these medications can be associated with side effects such as weight gain, metabolic syndrome, and drug-induced movement disorders.[1] The clinical trial data for ecopipam suggests a favorable safety profile, with a lower incidence of these particular adverse events.[1]
For stuttering, there are currently no FDA-approved medications.[7] The positive preliminary findings for ecopipam in this indication warrant further investigation through larger, double-blind, placebo-controlled trials.[6][7]
Conclusion
The cumulative data from clinical trials demonstrate that ecopipam is an effective and well-tolerated treatment for reducing tics in individuals with Tourette Syndrome. Its selective D1/D5 receptor antagonist mechanism of action presents a novel therapeutic approach with a distinct and generally favorable safety profile compared to D2 receptor antagonists. The preliminary positive results in treating stuttering are also encouraging and support further clinical development for this indication. The ongoing and completed clinical trials provide a robust foundation for the potential inclusion of ecopipam in the therapeutic armamentarium for these neurodevelopmental disorders.
References
- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. Dopamine D1 Receptor Antagonists - Pipeline Insight, 2025 [researchandmarkets.com]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. publications.aap.org [publications.aap.org]
- 5. Ecopipam reduces stuttering symptoms in proof-of-concept trial | UCR News | UC Riverside [news.ucr.edu]
- 6. Ecopipam as a pharmacologic treatment of stuttering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Translational Value of Ecopipam Hydrochloride Preclinical Data: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of neuropsychiatric therapeutics, understanding the preclinical foundation of emerging compounds is paramount. This guide provides an objective comparison of Ecopipam Hydrochloride, a selective dopamine (B1211576) D1 receptor antagonist, with other alternatives, supported by experimental data to assess its translational value for conditions such as Tourette Syndrome.
Ecopipam (also known by its developmental code SCH-39166) is a first-in-class investigational drug that selectively blocks dopamine D1 and D5 receptors.[1][2] This mechanism of action distinguishes it from many currently approved medications for Tourette Syndrome, which primarily target the D2 dopamine receptor.[1][2] The rationale for developing a D1 antagonist stems from the hypothesis that D1 receptor supersensitivity may underlie the repetitive and compulsive behaviors characteristic of this disorder. Preclinical and clinical research has explored Ecopipam's potential in various central nervous system disorders, with the most robust data emerging from its investigation for Tourette Syndrome.[1][3]
Comparative Preclinical Data
To evaluate the translational potential of Ecopipam, a review of its preclinical pharmacological profile alongside a comparable D1 receptor antagonist, SKF-83566, is presented below. The data is summarized from in vitro binding affinity studies and in vivo behavioral models relevant to neuropsychiatric disorders.
| Parameter | Ecopipam (SCH-39166) | SKF-83566 | Alternative D2 Antagonist (Haloperidol) |
| Binding Affinity (Ki, nM) | |||
| Dopamine D1 Receptor | 3.6[4] | - | Low Affinity[5] |
| Dopamine D2 Receptor | >1000[4] | - | High Affinity[5] |
| 5-HT2 Receptor | >300[4] | 11[6] | - |
| In Vivo Efficacy (Animal Models) | |||
| Apomorphine-Induced Stereotypy (Rat) | Minimal Effective Dose = 10 mg/kg p.o.[4] | - | Effective[7] |
| Other Pharmacological Effects | |||
| Dopamine Transporter (DAT) Inhibition | Not reported as a primary mechanism | IC50 = 5.7 µM[8] | - |
Key Preclinical Findings and Translational Assessment
Ecopipam demonstrates high selectivity for the D1 receptor, with significantly lower affinity for D2 and 5-HT2 receptors.[4] This selectivity is a key differentiator from typical antipsychotics and is hypothesized to contribute to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms and metabolic issues commonly associated with D2 antagonism.[1][2]
Preclinical studies in rats have shown that Ecopipam is effective in antagonizing apomorphine-induced stereotypy, a behavioral model often used to screen for antipsychotic-like activity.[4] The minimal effective dose in this model was 10 mg/kg when administered orally.[4] This finding provided early evidence of Ecopipam's potential to modulate dopamine-mediated behaviors.
In contrast to some other D1 receptor antagonists like SKF-83566, which also exhibits potent inhibition of the dopamine transporter (DAT), Ecopipam's primary mechanism of action appears to be confined to D1/D5 receptor blockade.[8] This distinction is critical, as DAT inhibition can introduce confounding effects on dopamine signaling and behavior.
The preclinical profile of Ecopipam, characterized by its selective D1 antagonism and efficacy in relevant animal models, supported its progression into clinical trials for Tourette Syndrome. Clinical data has since shown that Ecopipam can significantly reduce tic severity in pediatric and adult patients.[3][9][10][11] Notably, these clinical studies have reported a lack of the weight gain and metabolic side effects often seen with D2-targeting antipsychotics, a finding that aligns with the predictions from its preclinical selectivity.[9]
Experimental Methodologies
The preclinical data presented in this guide are based on established experimental protocols. Below are detailed methodologies for key experiments cited.
Dopamine Receptor Binding Assays
Objective: To determine the binding affinity of a compound for dopamine receptor subtypes.
Protocol:
-
Membrane Preparation: Striatal tissue from rats is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the dopamine receptors.
-
Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]SCH23390 for D1 receptors, [3H]spiperone for D2 receptors) at various concentrations of the test compound (e.g., Ecopipam).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[4]
Apomorphine-Induced Stereotypy in Rats
Objective: To assess the in vivo efficacy of a compound in a behavioral model of dopamine hyperstimulation.
Protocol:
-
Animal Acclimation: Male rats are acclimated to the testing environment.
-
Drug Administration: The test compound (e.g., Ecopipam) or vehicle is administered orally (p.o.) at various doses.
-
Apomorphine Challenge: After a predetermined time, the rats are challenged with a subcutaneous injection of apomorphine, a non-selective dopamine agonist.
-
Behavioral Scoring: The rats are observed for a set period, and stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer who is blind to the treatment conditions.
-
Data Analysis: The minimal effective dose of the test compound that significantly reduces the apomorphine-induced stereotypy score compared to the vehicle-treated group is determined.[4]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the dopamine D1 receptor signaling pathway and a typical preclinical experimental workflow.
Caption: Dopamine D1 Receptor Signaling Pathway and Ecopipam's Mechanism of Action.
Caption: Typical Preclinical Drug Discovery Workflow for a CNS Compound.
Conclusion
The preclinical data for this compound demonstrates a promising profile of high selectivity for the dopamine D1 receptor and in vivo efficacy in a relevant behavioral model. This profile has translated into a clinical candidate that shows potential for treating Tourette Syndrome with a differentiated side-effect profile compared to existing D2 receptor antagonists. For researchers in drug development, the journey of Ecopipam from preclinical investigation to late-stage clinical trials underscores the value of a targeted, mechanism-based approach to designing novel therapeutics for complex neuropsychiatric disorders. Further preclinical studies directly comparing Ecopipam with other selective D1 antagonists in a wider range of behavioral models would provide an even more comprehensive understanding of its unique pharmacological properties and translational potential.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. Safety and Efficacy of Ecopipam in Patients with Tourette Syndrome: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Oral stereotypy induced by amphetamine microinjection into striatum: an anatomical mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update: Studies of prepulse inhibition of startle, with particular relevance to the pathophysiology or treatment of Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecopipam, a D1 receptor antagonist, for treatment of tourette syndrome in children: A randomized, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ecopipam Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the proper disposal of Ecopipam Hydrochloride, a selective dopamine (B1211576) D1 receptor antagonist. Adherence to these protocols is critical to minimize health risks and ensure regulatory compliance.
Hazard Profile and Safety Overview
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[1][2] Therefore, all materials contaminated with this compound must be treated as chemical waste and handled with appropriate personal protective equipment (PPE), including safety goggles with side-shields and chemical-resistant gloves.[2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1] An accessible safety shower and eyewash station are mandatory engineering controls.[1][2]
Key Safety and Disposal Data
The following table summarizes key safety information for Ecopipam and its common forms. While some forms are not classified as hazardous, it is best practice to handle all with care.
| Compound | CAS Number | Molecular Formula | GHS Classification |
| This compound | 190133-94-9 | C₁₉H₂₁Cl₂NO | Acute toxicity, oral (Category 4) [2] |
| Ecopipam Hydrobromide | 1227675-51-5 | C₁₉H₂₀ClNO.HBr | Not a hazardous substance or mixture |
| Ecopipam | 112108-01-7 | C₁₉H₂₀ClNO | Not a hazardous substance or mixture |
Standard Operating Protocol for this compound Disposal
This protocol outlines the essential steps for the routine disposal of this compound waste generated in a laboratory setting.
Methodology
-
Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, must be categorized as chemical waste.[1]
-
This waste stream must be kept separate from other laboratory waste, such as biohazardous or regular trash.
-
-
Containerization:
-
Collect all this compound waste in designated, clearly labeled, and sealed chemical waste containers.[1]
-
Ensure the container is appropriate for solid or liquid waste as applicable.
-
-
Labeling and Storage:
-
The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound."
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, direct sunlight, and sources of ignition, pending disposal.[1]
-
-
Disposal:
Emergency Protocol for this compound Spills
Immediate and appropriate action is necessary to contain and clean up any spills to ensure the safety of laboratory personnel.
Methodology
-
Immediate Response:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to avoid inhalation of any dust or aerosols.
-
Don the full required PPE, including a respirator if there is a risk of airborne powder.[1]
-
-
Containment:
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
-
Spill Cleanup:
-
Decontamination:
-
Thoroughly decontaminate the spill area and all cleaning equipment.
-
Scrub the surfaces with a suitable solvent, such as alcohol, followed by a thorough wash with soap and water.[1]
-
-
Disposal of Spill Debris:
-
Collect all contaminated materials, including absorbents and cleaning supplies, in a sealed, appropriately labeled container for proper chemical waste disposal.[1]
-
Disposal and Safety Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for this compound disposal and spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
